6-Chloro-5-methylnicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVEYLUBVYKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599391 | |
| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176433-43-5 | |
| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-5-methylnicotinaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-methylnicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyridine ring with methyl and aldehyde functional groups, presents a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also presents proposed experimental protocols and discusses potential biological activities based on the analysis of structurally related compounds.
Chemical Properties and Structure
This compound, with the CAS Number 176433-43-5, is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below. While some data is available from chemical suppliers, certain properties such as boiling point and density are predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| IUPAC Name | 6-chloro-5-methylpyridine-3-carbaldehyde | |
| SMILES String | O=CC1=CC(C)=C(Cl)N=C1 | [1] |
| InChI Key | UGZVEYLUBVYKAD-UHFFFAOYSA-N | [1] |
| CAS Number | 176433-43-5 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 51-53 °C |
Note: Some physical properties like boiling point and density are predicted and not experimentally determined in the available literature.
Structural Elucidation
The structure of this compound is characterized by a pyridine ring substituted at the 6-position with a chlorine atom, at the 5-position with a methyl group, and at the 3-position with an aldehyde group. This unique arrangement of substituents provides multiple reactive sites for further chemical modifications, making it a valuable intermediate in organic synthesis.
Proposed Synthesis and Purification Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, based on general synthetic methodologies for similar pyridine aldehydes, a plausible synthetic route can be proposed.
Proposed Synthesis: Vilsmeier-Haack Reaction
A common method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyridine ring. The proposed starting material for this synthesis would be 2-chloro-3-methylpyridine.
Experimental Protocol (Proposed):
-
Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-chloro-3-methylpyridine in a suitable anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base, such as sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Proposed Purification Protocol: Column Chromatography
The crude this compound can be purified using column chromatography.
Experimental Protocol (Proposed):
-
Column Preparation: Pack a glass column with silica gel using a slurry of a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) around 9-10 ppm.- A singlet for the aromatic proton on the pyridine ring.- A singlet for the methyl group (CH₃) protons around 2-3 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbon (C=O) around 190 ppm.- Signals for the aromatic carbons of the pyridine ring.- A signal for the methyl carbon (CH₃). |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups.- C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (155.58 g/mol ).- Isotopic peaks due to the presence of chlorine. |
Potential Biological Activities and Signaling Pathways
There is a lack of direct experimental evidence for the biological activity of this compound in the public domain. However, the structural motifs present in the molecule, namely the substituted pyridine and aldehyde groups, are found in many biologically active compounds. This allows for the formulation of hypotheses regarding its potential therapeutic applications.
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.[3] Derivatives of similar nicotinic acid compounds have shown inhibitory activity against various kinases, suggesting that this compound could serve as a starting point for the development of novel kinase inhibitors.[2]
Anticancer and Antimicrobial Activities
Nicotinaldehyde derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[4] Furthermore, some substituted pyridine compounds have demonstrated antimicrobial properties.[4] Therefore, it is plausible that this compound or its derivatives could possess anticancer or antimicrobial activities.
Proposed Experimental Workflow for Biological Screening
To investigate the potential biological activities of this compound, a systematic screening approach is recommended.
Caption: A general workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical compound with a structure that suggests its potential as a valuable building block in the synthesis of new therapeutic agents. While detailed experimental data on its synthesis, purification, and biological activity are currently limited, this guide provides a foundational understanding of its chemical properties and structure. The proposed synthetic and screening workflows offer a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development. Further investigation is warranted to fully elucidate the chemical and biological characteristics of this intriguing molecule.
References
An In-depth Technical Guide to 6-Chloro-5-methylnicotinaldehyde (CAS: 176433-43-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-5-methylnicotinaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on providing structured data and outlining experimental considerations.
Physicochemical Properties
This compound is a solid organic compound.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 176433-43-5 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | O=CC1=CC(C)=C(Cl)N=C1 | [1] |
| InChI Key | UGZVEYLUBVYKAD-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests that it can be synthesized from precursors such as 2-chloro-5-methylpyridine. General synthetic strategies for analogous nicotinaldehyde derivatives often involve the oxidation of the corresponding alcohol or the formylation of the pyridine ring.
A plausible synthetic approach, based on methods for similar compounds, is the oxidation of (6-chloro-5-methylpyridin-3-yl)methanol. This transformation can be achieved using a variety of oxidizing agents. The overall theoretical workflow is depicted in the diagram below.
References
Technical Guide: Synthesis and Characterization of 6-Chloro-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-methylnicotinaldehyde, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a directly published synthetic protocol, this document outlines a highly probable and referenced synthetic route, the Vilsmeier-Haack reaction, based on established chemical principles for analogous compounds. It also compiles available physical data and predicts spectral characteristics based on related structures.
Compound Identity
| Property | Value |
| IUPAC Name | 6-Chloro-5-methylpyridine-3-carbaldehyde |
| Synonyms | 2-Chloro-5-formyl-3-picoline, 2-Chloro-5-formyl-3-methylpyridine |
| CAS Number | 176433-43-5 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
Predicted Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from typical organic compounds of similar structure. |
Proposed Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The proposed synthesis of this compound involves the formylation of 2-chloro-3-methylpyridine (also known as 6-chloro-5-methylpyridine).
Reaction Scheme
Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.
Experimental Protocol (Proposed)
This protocol is a general guideline based on typical Vilsmeier-Haack reaction conditions. Optimization of reaction time, temperature, and stoichiometry may be required.
Materials:
-
2-Chloro-3-methylpyridine (Starting Material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
-
Formylation: Dissolve 2-chloro-3-methylpyridine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 2-chloro-3-methylpyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step should be performed with caution as it is exothermic and involves gas evolution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Characterization Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | ~9.9 - 10.1 | Singlet | 1H | -CHO |
| Aromatic Proton (H-2) | ~8.6 - 8.8 | Singlet | 1H | Pyridine Ring |
| Aromatic Proton (H-4) | ~8.0 - 8.2 | Singlet | 1H | Pyridine Ring |
| Methyl Protons | ~2.4 - 2.6 | Singlet | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~190 - 192 | -CHO |
| Aromatic Carbon (C-6) | ~152 - 154 | C-Cl |
| Aromatic Carbon (C-2) | ~150 - 152 | Pyridine Ring |
| Aromatic Carbon (C-4) | ~138 - 140 | Pyridine Ring |
| Aromatic Carbon (C-3) | ~135 - 137 | Pyridine Ring |
| Aromatic Carbon (C-5) | ~130 - 132 | C-CH₃ |
| Methyl Carbon | ~18 - 20 | -CH₃ |
Infrared (IR) Spectroscopy
| Predicted IR Absorptions | Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch (Aldehyde) | 1690 - 1710 | Aldehyde |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Aldehyde |
| C=N and C=C Stretch | 1550 - 1600 | Pyridine Ring |
| C-Cl Stretch | 700 - 800 | Chloro Group |
| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Methyl Group |
Mass Spectrometry (MS)
| Predicted Mass Spectrum | m/z | Fragment |
| Molecular Ion [M]⁺ | 155/157 | C₇H₆ClNO (Isotopic pattern for Cl) |
| [M-H]⁺ | 154/156 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 126/128 | Loss of the formyl group |
| [M-Cl]⁺ | 120 | Loss of the chlorine atom |
Experimental Workflow Diagram
Caption: A logical workflow for the synthesis and characterization of this compound.
Safety Information
-
Hazard Statements: H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention).
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The proposed experimental protocol is based on established chemical literature for similar transformations and has not been independently verified for this specific compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained chemist.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Spectroscopic Analysis of 6-Chloro-5-methylnicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Chloro-5-methylnicotinaldehyde. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a direct analogue, experimentally-derived data for the closely related compound, 6-Chloronicotinaldehyde, is included for illustrative purposes.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted and illustrative spectroscopic data for this compound and its analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.8 | s | 1H | Pyridine H-2 |
| ~8.1 | s | 1H | Pyridine H-4 |
| ~2.5 | s | 3H | Methyl (-CH₃) |
Note: Predicted values are based on standard chemical shift tables and substituent effects on the pyridine ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde (C=O) |
| ~155 | Pyridine C-6 |
| ~152 | Pyridine C-2 |
| ~138 | Pyridine C-3 |
| ~132 | Pyridine C-5 |
| ~125 | Pyridine C-4 |
| ~18 | Methyl (-CH₃) |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and aldehydes.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2820, ~2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700-1720 | Strong, Sharp | Carbonyl (C=O) Stretch |
| ~1550-1600 | Medium-Strong | Aromatic C=C and C=N Stretch |
| ~1100-1200 | Medium | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 155/157 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 154/156 | [M-H]⁺ |
| 126/128 | [M-CHO]⁺ |
Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[2]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Protocol (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.[3]
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions. Analyze the isotopic pattern for the presence of chlorine.
Visualized Experimental Workflow
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for synthesis and spectroscopic characterization.
Caption: Interrelation of spectroscopic data for structure elucidation.
References
Reactivity Profile of the Aldehyde Group in 6-Chloro-5-methylnicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-methylnicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of this compound is largely dictated by the interplay of its constituent functional groups: the pyridine ring, the chloro substituent, the methyl group, and, most notably, the aldehyde functionality. This guide provides a comprehensive technical overview of the reactivity profile of the aldehyde group in this compound, detailing its participation in a range of pivotal organic transformations. This document includes key reactions such as nucleophilic additions, condensation reactions, oxidation, reduction, and multicomponent reactions. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways and workflows are provided to facilitate its application in research and development.
Introduction
The chemical behavior of this compound is centered around the electrophilic nature of the aldehyde's carbonyl carbon. The electron-withdrawing effects of the pyridine nitrogen and the chloro group at the adjacent position are expected to enhance this electrophilicity, making the aldehyde group highly susceptible to nucleophilic attack. This heightened reactivity makes this compound a valuable precursor for the synthesis of a diverse array of more complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 176433-43-5 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Appearance | Solid |
| SMILES | O=CC1=CC(C)=C(Cl)N=C1 |
| InChI Key | UGZVEYLUBVYKAD-UHFFFAOYSA-N |
Key Reactions of the Aldehyde Group
The aldehyde group of this compound participates in a wide variety of chemical reactions, making it a cornerstone for molecular elaboration.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. A range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.
The aldehyde can be readily reduced to the corresponding primary alcohol, (6-chloro-5-methylpyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is highly efficient and chemoselective.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Oxidation to a Carboxylic Acid
The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid, using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O).
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.2 mmol) in water (5 mL) dropwise to the stirred aldehyde solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the purple color has disappeared.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.
This compound reacts with primary amines to form Schiff bases or imines. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. A series of imines have been synthesized from 2-chloro-5-methylpyridine-3-carbaldehyde (an alternative name for the target molecule) and various amines in excellent yields.[1]
| Amine Reactant | Product | Yield (%) |
| Aniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)aniline | ~98 |
| 4-Chloroaniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)-4-chloroaniline | ~98 |
| 4-Methoxyaniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)-4-methoxyaniline | ~95 |
| 4-Nitroaniline | N-(6-chloro-5-methylpyridin-3-ylmethylene)-4-nitroaniline | ~60 |
Experimental Protocol: Schiff Base Formation [1]
-
In a reaction vessel, combine this compound (1.0 mmol) and the desired primary amine (1.0-1.2 mmol).
-
If the amine is a solid, a minimal amount of a suitable solvent like ethanol can be added. For liquid amines, the reaction can often be run neat.
-
Heat the reaction mixture at 60-65 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product forms, collect it by filtration and wash with a cold solvent (e.g., ethanol or hexane).
-
If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be further purified by recrystallization or column chromatography if necessary.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a basic catalyst. This reaction is a powerful tool for the formation of carbon-carbon double bonds.
Experimental Protocol: Knoevenagel Condensation (General)
-
To a solution of this compound (1.0 mmol) and an active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, toluene, or pyridine), add a catalytic amount of a base (e.g., piperidine, ammonium acetate).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.
Experimental Protocol: Wittig Reaction (General)
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol) in dry THF (10 mL). Cool the suspension to 0 °C or -78 °C, depending on the base. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 mmol) dropwise. Stir the mixture for 30-60 minutes to allow for the formation of the ylide (a color change is often observed).
-
Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 mmol) in dry THF (5 mL) dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient in generating molecular complexity. Aldehydes are common components in many MCRs.
The Hantzsch synthesis is a classic MCR that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The resulting dihydropyridines can often be oxidized to the corresponding pyridines.
| Reactant 1 | Reactant 2 (2 equiv.) | Reactant 3 | Product Type |
| This compound | Ethyl acetoacetate | Ammonium acetate | 1,4-Dihydropyridine derivative |
Experimental Protocol: Hantzsch Dihydropyridine Synthesis (General)
-
In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2.2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.5 mmol).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Biological and Medicinal Chemistry Relevance
Derivatives of nicotinaldehyde are widely explored for their potential biological activities. The ability of the aldehyde group in this compound to form diverse structures makes it a key starting material in drug discovery programs. Schiff bases and heterocyclic systems derived from this aldehyde have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. The chloro and methyl substituents on the pyridine ring can modulate the lipophilicity, electronic properties, and metabolic stability of the resulting compounds, influencing their pharmacokinetic and pharmacodynamic profiles.
Conclusion
The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a highly valuable functional handle for the synthesis of complex molecules. Its enhanced electrophilicity facilitates a wide range of transformations, including nucleophilic additions, oxidations, and various condensation reactions. Furthermore, its utility as a key component in multicomponent reactions underscores its importance in the efficient construction of diverse chemical scaffolds for applications in drug discovery and materials science. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of this important heterocyclic aldehyde.
References
Solubility Profile of 6-Chloro-5-methylnicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Chloro-5-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features make it a versatile building block for the synthesis of a variety of biologically active molecules. Understanding the solubility of this compound in different organic solvents is crucial for its efficient use in synthetic reactions, purification processes such as recrystallization, and for the development of analytical methods. This guide addresses the current knowledge on its solubility and provides a practical framework for its experimental determination.
Solubility of this compound
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative inferences can be drawn from available patent literature.
A patent describing the use of this compound in the synthesis of HIF-prolyl-4-hydroxylase inhibitors indicates its solubility in certain organic solvents. The compound is extracted from an aqueous phase using methylene chloride , suggesting good solubility in this chlorinated solvent.[1] Furthermore, the patent describes a reaction where the compound is dissolved in dimethyl sulfoxide (DMSO) , indicating its solubility in this polar aprotic solvent.[1]
Based on its chemical structure—a polar aromatic aldehyde with a chlorine and a methyl substituent—it can be inferred that this compound likely exhibits a range of solubilities in common organic solvents. Generally, compounds of this nature are expected to be soluble in polar aprotic solvents and chlorinated solvents, with moderate to low solubility in non-polar hydrocarbon solvents.
Estimated Solubility Profile
While quantitative data is absent, a predicted solubility trend based on solvent polarity is presented in Table 1. This is a qualitative estimation and should be confirmed by experimental analysis.
| Solvent Class | Common Solvents | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High |
| Chlorinated | Dichloromethane (Methylene Chloride), Chloroform | High |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High |
| Esters | Ethyl Acetate | Moderate |
| Alcohols | Methanol, Ethanol | Moderate |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate |
| Aromatic Hydrocarbons | Toluene, Benzene | Low |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low |
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents. This table is based on chemical structure and general solubility principles and is not derived from experimental data.
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.
References
The Synthetic Versatility of 6-Chloro-5-methylnicotinaldehyde: A Technical Primer for Organic Chemists and Drug Discovery Professionals
Introduction
6-Chloro-5-methylnicotinaldehyde, a halogenated pyridine derivative, is a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine atom, a methyl group, and an aldehyde functionality on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide explores the potential applications of this compound in organic synthesis, with a particular focus on its utility in the development of novel therapeutic agents. This document provides an overview of its reactivity and showcases specific synthetic transformations, complete with experimental protocols and quantitative data where available.
Core Reactivity and Synthetic Potential
The reactivity of this compound is primarily dictated by three key functional groups: the aldehyde, the chloro substituent, and the pyridine ring itself. The aldehyde group is a versatile handle for various nucleophilic additions and condensation reactions. The chlorine atom, positioned at the 6-position of the pyridine ring, is susceptible to nucleophilic aromatic substitution and serves as a key coupling partner in a variety of transition-metal-catalyzed cross-coupling reactions. The pyridine nucleus imparts specific electronic properties and provides a scaffold that is prevalent in many biologically active compounds.
Key Synthetic Applications and Experimental Protocols
This section details specific applications of this compound in organic synthesis, providing detailed experimental procedures for key transformations.
Reduction of the Aldehyde Group
The reduction of the aldehyde functionality in this compound provides access to the corresponding primary alcohol, (6-chloro-5-methylpyridin-3-yl)methanol. This alcohol is a valuable intermediate for further functionalization, such as etherification or esterification, in the synthesis of bioactive molecules.
Experimental Protocol: Synthesis of (6-Chloro-5-methylpyridin-3-yl)methanol [1]
To a solution of this compound (3.11 g, 20.0 mmol) in 30 ml of water, sodium borohydride (1.51 g, 40.0 mmol) is added. The reaction mixture is stirred, and upon completion, the aqueous phase is extracted with methylene chloride. The organic layer is then concentrated under reduced pressure, and the resulting product is dried in vacuo. This procedure yields (6-chloro-5-methylpyridin-3-yl)methanol, which can be used in subsequent steps without further purification.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| This compound | 155.58 | 3.11 g | 1.0 |
| Sodium Borohydride | 37.83 | 1.51 g | 2.0 |
| Water | 18.02 | 30 ml | - |
| Methylene Chloride | 84.93 | q.s. | - |
start [label="this compound\nin Water"]; reagent [label="Sodium Borohydride (NaBH4)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Workup:\nMethylene Chloride Extraction"]; product [label="(6-Chloro-5-methylpyridin-3-yl)methanol", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent [label="Addition"]; reagent -> extraction [label="Reaction & Quenching"]; extraction -> product [label="Isolation"]; }
Deoxyfluorination of the Aldehyde
The conversion of the aldehyde group to a difluoromethyl group can significantly impact the biological activity of a molecule by altering its lipophilicity and metabolic stability. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.
Experimental Protocol: Synthesis of 2-Chloro-5-(difluoromethyl)-3-methylpyridine
In a reaction vessel, a solution of this compound (500 mg, 3.21 mmol) in dichloromethane (15 ml) is cooled to -78°C. To this solution, diethylaminosulfur trifluoride (DAST) (0.632 ml, 4.82 mmol) is added. The reaction mixture is stirred and allowed to warm from -78°C to room temperature over 18 hours. The reaction is then quenched at 0°C with a saturated aqueous solution of sodium bicarbonate. The mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| This compound | 155.58 | 500 mg | 1.0 |
| DAST | 161.19 | 0.632 ml | 1.5 |
| Dichloromethane | 84.93 | 15 ml | - |
| Saturated NaHCO3 (aq) | - | q.s. | - |
substrate [label="this compound"]; reagent_add [label="DAST, DCM, -78°C to RT", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Adduct"]; product [label="2-Chloro-5-(difluoromethyl)-3-methylpyridine", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup & Purification"];
substrate -> reagent_add [label="Reaction"]; reagent_add -> intermediate [style=dashed]; intermediate -> product [label="Fluorination"]; product -> workup [label="Isolation"]; }
Potential Future Applications
While specific, published examples are currently limited, the structure of this compound suggests its utility in a range of other important organic transformations. Researchers and drug development professionals are encouraged to explore its potential in the following areas:
-
Cross-Coupling Reactions: The chloro-substituted pyridine ring is an ideal handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, alkynyl, and amino substituents at the 6-position, enabling the rapid generation of diverse compound libraries for screening.
-
Condensation Reactions: The aldehyde functionality can readily participate in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions. These transformations would facilitate the formation of new carbon-carbon double bonds, providing access to a range of olefinic derivatives with potential biological activities.
-
Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent would yield a variety of substituted aminomethylpyridines. This is a powerful strategy for introducing diverse amine functionalities, which are common in pharmacologically active compounds.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, making it a valuable tool for the construction of complex molecular architectures. The detailed protocols for reduction and deoxyfluorination provided herein serve as a starting point for the exploration of its synthetic potential. Further investigation into its utility in cross-coupling, condensation, and reductive amination reactions is warranted and is expected to yield a wealth of novel and potentially bioactive compounds for the advancement of medicinal chemistry and drug discovery.
References
An In-Depth Technical Guide to 6-Chloro-5-methylnicotinaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-methylnicotinaldehyde, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the realms of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its current and potential applications in drug development.
Introduction and Historical Context
Physicochemical Properties
A comprehensive collection of the physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 176433-43-5 | |
| Molecular Formula | C₇H₆ClNO | |
| Molecular Weight | 155.58 g/mol | |
| Appearance | Solid | |
| Melting Point | 51-53 °C | |
| Boiling Point | 269.2±35.0 °C (Predicted) | |
| Density | 1.269±0.06 g/cm³ (Predicted) | |
| MDL Number | MFCD11520655 | |
| PubChem Substance ID | 329817274 |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A widely referenced method involves the Vilsmeier-Haack formylation of a suitable precursor. The following protocol is based on the work of B. Gangadasu et al., who utilized this aldehyde for the synthesis of imine derivatives.[1]
Synthesis of the Precursor Enamide
The synthesis begins with the preparation of an enamide from the Schiff base of propionaldehyde and benzylamine.
Materials:
-
Propionaldehyde
-
Benzylamine
-
Acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
React propionaldehyde with benzylamine in an appropriate solvent to form the corresponding Schiff base.
-
Treat the resulting Schiff base with acetic anhydride to yield the enamide.
Vilsmeier-Haack Formylation to Yield this compound
The crucial step is the cyclization and formylation of the enamide using the Vilsmeier reagent.
Materials:
-
Enamide from the previous step
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice bath
-
Dichloromethane
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled dimethylformamide.
-
Add the enamide to the Vilsmeier reagent.
-
The resulting mixture is cyclized under Vilsmeier formylation conditions to yield this compound.[1]
-
The reaction is typically worked up by pouring the mixture onto ice and neutralizing with a base.
-
The product can then be extracted with an organic solvent like dichloromethane and purified using standard techniques such as column chromatography.
Applications in Drug Discovery and Development
While specific drugs containing the this compound moiety are not yet prevalent in the market, its structural features make it a highly attractive starting material for the synthesis of potential therapeutic agents. The presence of the aldehyde group allows for a wide range of chemical transformations, including the formation of imines, hydrazones, and other derivatives, which are common pharmacophores in medicinal chemistry.
The substituted pyridine core is a well-established scaffold in drug design, known to interact with various biological targets. It is plausible that derivatives of this compound could be investigated as inhibitors of kinases, proteases, or other enzymes implicated in disease. The chloro and methyl substituents can be strategically utilized to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a particular target.
Logical Relationships in Synthetic Chemistry
The synthesis of this compound and its subsequent use in creating more complex molecules can be visualized as a branching pathway, where each functional group offers a point of diversification.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its history is not extensively documented, its utility in the preparation of complex heterocyclic compounds is clear. The synthetic protocols, though requiring careful execution, are accessible to researchers with a background in organic chemistry. The potential for this compound to serve as a scaffold for the development of novel therapeutics remains an active area of exploration. This guide provides a foundational resource for scientists and researchers looking to utilize this compound in their work.
References
A Theoretical Investigation into the Electronic Properties of 6-Chloro-5-methylnicotinaldehyde: A Technical Guide for Drug Development Professionals
Disclaimer: As of the latest literature search, specific theoretical studies on the electronic properties of 6-Chloro-5-methylnicotinaldehyde are not publicly available. This guide, therefore, presents a comprehensive theoretical framework and representative data for structurally analogous substituted pyridine derivatives. The methodologies and analyses provided are directly applicable and serve as a robust template for the investigation of this compound. The data presented herein is for the model compound 2-Amino-3-nitro-6-methyl pyridine and should be interpreted as illustrative for the purposes of this guide.
Introduction
Substituted pyridine aldehydes, such as this compound, are pivotal structural motifs in medicinal chemistry and drug discovery. Their electronic landscape, governed by the interplay of substituent effects on the aromatic ring, dictates their reactivity, intermolecular interactions, and ultimately, their pharmacokinetic and pharmacodynamic profiles. Understanding these electronic properties through theoretical and computational studies is paramount for rational drug design and lead optimization.
This technical guide provides an in-depth overview of the theoretical methodologies used to characterize the electronic properties of substituted pyridines, using 2-Amino-3-nitro-6-methyl pyridine as a case study. It is intended for researchers, scientists, and drug development professionals to facilitate the application of computational chemistry in their research endeavors.
Theoretical Methodology
The electronic properties of the model compound were investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Computational Details
The geometry of the model molecule was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules. All calculations were performed using the Gaussian 09 software package.[1] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1]
Key Electronic Properties Analyzed
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
Results and Discussion: A Case Study of a Substituted Pyridine
The following tables summarize the calculated electronic properties for the model compound, 2-Amino-3-nitro-6-methyl pyridine.
Quantitative Electronic Properties
| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.54 eV |
| LUMO Energy | -2.87 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.67 eV |
| Dipole Moment | 7.35 Debye |
| Electronegativity (χ) | 4.705 eV |
| Chemical Potential (µ) | -4.705 eV |
| Hardness (η) | 1.835 eV |
| Softness (S) | 0.545 eV⁻¹ |
| Electrophilicity Index (ω) | 6.03 eV |
Table 1: Calculated electronic properties of the model compound.
Frontier Molecular Orbital Analysis
The HOMO of the model compound is primarily localized on the amino group and the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the pyridine ring, highlighting these as the likely sites for nucleophilic attack. The relatively small HOMO-LUMO gap suggests a molecule with considerable chemical reactivity and charge transfer potential.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for a theoretical study of molecular electronic properties.
References
Methodological & Application
Synthesis of Bio-active Derivatives from 6-Chloro-5-methylnicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 6-chloro-5-methylnicotinaldehyde. This versatile starting material, featuring a chlorinated pyridine ring with both methyl and aldehyde functionalities, serves as a valuable building block for the creation of diverse molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. The presence of a reactive chlorine atom and an aldehyde group allows for a wide range of chemical transformations, including cross-coupling reactions, aminations, and carbon-carbon bond-forming reactions.
Key Synthetic Pathways
The primary routes for derivatization of this compound involve leveraging the reactivity of the chloro and aldehyde groups. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, while the chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. The aldehyde group readily participates in reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation. These key transformations are detailed below, providing a toolbox for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.
Diagram of Synthetic Pathways from this compound
Caption: Overview of key synthetic transformations of this compound.
Application in Kinase Inhibitor Synthesis
Pyridine-based scaffolds are prevalent in a multitude of FDA-approved drugs and are of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors.[1] The pyridine core can act as a hinge-binder within the ATP-binding pocket of kinases, forming crucial hydrogen bonds that contribute to the inhibitor's potency and selectivity.[1] this compound provides a readily available pyridine core that can be elaborated into more complex heterocyclic systems. The derivatives synthesized through the following protocols can serve as novel scaffolds for screening against various kinase targets. Aberrant kinase signaling is a hallmark of many cancers, and targeted kinase inhibitors are a major focus of modern drug discovery.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[3] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters (General Protocol)
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Arylboronic acid (1.1 - 1.5 eq.) |
| Catalyst | Pd(PPh₃)₄ (2.5 - 5 mol%) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | Toluene or DME/H₂O |
| Temperature | 85 - 100 °C |
| Reaction Time | 8 - 24 hours |
Experimental Protocol: Synthesis of 6-Aryl-5-methylnicotinaldehyde
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add degassed toluene (or a mixture of DME and water).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] This method allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.
Table 2: Buchwald-Hartwig Amination Reaction Parameters (General Protocol)
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Primary or Secondary Amine (1.1 - 1.5 eq.) |
| Catalyst | Pd₂(dba)₃ (5 mol%) with XantPhos (10 mol%) |
| Base | Cs₂CO₃ (2.0 - 3.0 eq.) |
| Solvent | Toluene or Dioxane |
| Temperature | 100 - 110 °C |
| Reaction Time | 12 - 24 hours |
Experimental Protocol: Synthesis of 6-(Substituted-amino)-5-methylnicotinaldehyde[4]
-
To an oven-dried reaction tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Add XantPhos (0.1 eq.).
-
Purge the tube with an inert gas (e.g., argon or nitrogen).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.) and anhydrous toluene.[4]
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours with stirring.[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[4]
-
Extract the product with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.[4]
Diagram of Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5] This reaction allows for the conversion of the aldehyde group of this compound into a variety of substituted vinyl groups. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.[5]
Table 3: Wittig Reaction Parameters (General Protocol)
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Phosphonium ylide (prepared in situ) |
| Base | n-BuLi, NaH, or KHMDS |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1 - 12 hours |
Experimental Protocol: Synthesis of 6-Chloro-5-methyl-3-vinylpyridine Derivatives
-
Ylide Preparation: To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq.) dropwise. Stir the resulting mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[2] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring.
Table 4: Reductive Amination Reaction Parameters (General Protocol)
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Primary or Secondary Amine (1.0 - 1.2 eq.) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.) |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction Time | 4 - 24 hours |
Experimental Protocol: Synthesis of N-Substituted-(6-chloro-5-methylpyridin-3-yl)methanamine
-
To a solution of this compound (1.0 eq.) in 1,2-dichloroethane, add the desired amine (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.3 eq.) in portions.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[6] This reaction is useful for creating carbon-carbon double bonds and introducing further functional diversity.
Table 5: Knoevenagel Condensation Reaction Parameters (General Protocol)
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.1 eq.) |
| Catalyst | Piperidine or Triethylamine (catalytic amount) |
| Solvent | Ethanol or Toluene |
| Temperature | Room temperature to reflux |
| Reaction Time | 2 - 12 hours |
Experimental Protocol: Synthesis of 2-(6-chloro-5-methylpyridin-3-ylidene)malononitrile
-
To a solution of this compound (1.0 eq.) and malononitrile (1.05 eq.) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-6 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Diagram of Knoevenagel Condensation Logical Relationship
Caption: Logical steps of the Knoevenagel condensation reaction.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Oxidation of 2-chloro-5-hydroxymethyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the selective oxidation of 2-chloro-5-hydroxymethyl-3-methylpyridine to its corresponding aldehyde, 2-chloro-3-methylpyridine-5-carbaldehyde, or its carboxylic acid, 2-chloro-3-methylpyridine-5-carboxylic acid. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established oxidation methodologies, namely the Swern and Pyridinium Chlorochromate (PCC) oxidations for the aldehyde synthesis, and potassium permanganate oxidation for the carboxylic acid synthesis.
Experimental Overview
The selective oxidation of the primary alcohol, 2-chloro-5-hydroxymethyl-3-methylpyridine, can be achieved through two primary pathways, yielding either the aldehyde or the carboxylic acid. The choice of oxidant and reaction conditions dictates the final product. Mild oxidizing agents under anhydrous conditions favor the formation of the aldehyde, while strong oxidizing agents in aqueous media lead to the carboxylic acid.
Caption: Oxidation pathways of 2-chloro-5-hydroxymethyl-3-methylpyridine.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key quantitative parameters for the different oxidation protocols described. Researchers should note that yields are estimates based on similar transformations and may require optimization for this specific substrate.
| Parameter | Swern Oxidation (to Aldehyde) | PCC Oxidation (to Aldehyde) | KMnO₄ Oxidation (to Carboxylic Acid) |
| Starting Material | 2-chloro-5-hydroxymethyl-3-methylpyridine | 2-chloro-5-hydroxymethyl-3-methylpyridine | 2-chloro-5-hydroxymethyl-3-methylpyridine |
| Stoichiometry | |||
| Oxalyl Chloride | 1.5 eq. | - | - |
| DMSO | 2.5 eq. | - | - |
| Triethylamine | 5.0 eq. | - | - |
| PCC | - | 1.5 eq. | - |
| KMnO₄ | - | - | 3.0 - 4.0 eq. |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Water/Pyridine or Water/t-BuOH |
| Temperature | -78 °C to room temperature | Room temperature | 80-100 °C |
| Reaction Time | 1-3 hours | 2-4 hours | 4-8 hours |
| Typical Yield | 75-90% | 70-85% | 60-80% |
Experimental Protocols
Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Oxalyl chloride and PCC are toxic and corrosive. Potassium permanganate is a strong oxidizer.
Protocol 1: Synthesis of 2-chloro-3-methylpyridine-5-carbaldehyde via Swern Oxidation
This protocol utilizes the mild conditions of the Swern oxidation to favor the formation of the aldehyde, minimizing over-oxidation.[1][2]
Materials:
-
2-chloro-5-hydroxymethyl-3-methylpyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine, saturated solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnels
-
Dry ice/acetone bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: To the cooled DCM, slowly add oxalyl chloride (1.5 equivalents) via a syringe or dropping funnel while maintaining the temperature below -70 °C.
-
DMSO Addition: In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir the mixture for 15-20 minutes.
-
Alcohol Addition: Dissolve 2-chloro-5-hydroxymethyl-3-methylpyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 45-60 minutes at this temperature.
-
Base Addition: Slowly add anhydrous triethylamine (Et₃N, 5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-chloro-3-methylpyridine-5-carbaldehyde.
Protocol 2: Synthesis of 2-chloro-3-methylpyridine-5-carbaldehyde via PCC Oxidation
Pyridinium chlorochromate (PCC) is a milder alternative to other chromium-based oxidants and is effective for the synthesis of aldehydes from primary alcohols.[3][4]
Materials:
-
2-chloro-5-hydroxymethyl-3-methylpyridine
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask, add a suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane (DCM).
-
Alcohol Addition: Dissolve 2-chloro-5-hydroxymethyl-3-methylpyridine (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® in a sintered glass funnel to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-chloro-3-methylpyridine-5-carbaldehyde.
Protocol 3: Synthesis of 2-chloro-3-methylpyridine-5-carboxylic acid via KMnO₄ Oxidation
Potassium permanganate is a powerful oxidizing agent that can effectively convert the primary alcohol to a carboxylic acid.[5][6]
Materials:
-
2-chloro-5-hydroxymethyl-3-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water, deionized
-
Ethanol or isopropanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 2-chloro-5-hydroxymethyl-3-methylpyridine (1.0 equivalent) in a mixture of water and a co-solvent like pyridine or t-butanol. Add a solution of sodium hydroxide or potassium hydroxide to make the solution basic.
-
KMnO₄ Addition: Heat the solution to 80-100 °C. Slowly add potassium permanganate (KMnO₄, 3.0-4.0 equivalents) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it reacts. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: Continue heating and stirring for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Quench any excess permanganate by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears.
-
Filtration: Filter the mixture through a pad of Celite® using a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Acidification: Combine the filtrates and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 3-4. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-methylpyridine-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.[7][8]
References
- 1. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Multi-Step Synthesis of a Pyrido[3,2-d]pyrimidine Derivative Using 6-Chloro-5-methylnicotinaldehyde
For Research Use Only.
Introduction
6-Chloro-5-methylnicotinaldehyde is a versatile bifunctional building block for organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal and agrochemical interest. Its structure incorporates an electrophilic aldehyde group, a nucleophilic substitution-prone chloro-substituted pyridine ring, and a methyl group that can influence the steric and electronic properties of derived molecules. The aldehyde functionality serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions such as Wittig olefinations, aldol condensations, and reductive aminations. The chloro substituent on the pyridine ring can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups or the formation of fused ring systems.
These application notes provide a detailed protocol for a representative multi-step synthesis starting from this compound to construct a substituted pyrido[3,2-d]pyrimidine, a privileged scaffold in medicinal chemistry. The described synthetic route showcases the utility of this aldehyde in a sequential Wittig reaction and a subsequent cyclization reaction.
Synthetic Workflow
The overall synthetic strategy involves a two-step process. The first step is a Wittig reaction to extend the side chain of the aldehyde, followed by an intramolecular cyclization to form the fused pyrimidine ring.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-(6-chloro-5-methylpyridin-3-yl)acrylate (Wittig Reaction)
This procedure outlines the synthesis of an α,β-unsaturated ester from this compound via a Wittig reaction with a stabilized ylide.
Reaction Scheme:
Caption: Wittig reaction scheme.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 155.58 | 10.0 | 1.56 g |
| Triethyl phosphonoacetate | 224.16 | 11.0 | 2.47 g (2.2 mL) |
| Sodium hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aqueous NH4Cl solution | - | - | 20 mL |
| Ethyl acetate | - | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.48 g, 12.0 mmol).
-
Wash the sodium hydride with hexanes (2 x 5 mL) to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (2.47 g, 11.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve this compound (1.56 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound as a white solid.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Ethyl (E)-3-(6-chloro-5-methylpyridin-3-yl)acrylate | 2.27 | 1.95 | 86 | >98% |
Step 2: Synthesis of 2-Amino-7-methyl-5-oxo-5,8-dihydropyrido[3,2-d]pyrimidine (Cyclization)
This protocol describes the construction of the fused pyrimidine ring via a condensation-cyclization reaction of the α,β-unsaturated ester with guanidine.
Reaction Scheme:
Caption: Cyclization reaction scheme.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl (E)-3-(6-chloro-5-methylpyridin-3-yl)acrylate | 227.66 | 5.0 | 1.14 g |
| Guanidine hydrochloride | 95.53 | 10.0 | 0.96 g |
| Sodium | 22.99 | 15.0 | 0.34 g |
| Anhydrous Ethanol | - | - | 30 mL |
| Water | - | - | 50 mL |
| Acetic acid | - | - | ~1 mL |
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.34 g, 15.0 mmol) in anhydrous ethanol (30 mL) under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10.0 mmol) and stir for 15 minutes.
-
Add Ethyl (E)-3-(6-chloro-5-methylpyridin-3-yl)acrylate (1.14 g, 5.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water (50 mL) and neutralize with acetic acid to pH ~7.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the title compound as a pale yellow solid.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 2-Amino-7-methyl-5-oxo-5,8-dihydropyrido[3,2-d]pyrimidine | 0.95 | 0.73 | 77 | >97% |
Disclaimer
The synthetic protocols and data presented in these application notes are for illustrative purposes and represent a hypothetical reaction sequence based on established organic chemistry principles. These procedures have not been physically validated. Researchers should exercise all necessary safety precautions and may need to optimize the reaction conditions to achieve the desired outcomes. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application of 6-Chloro-5-methylnicotinaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols
Introduction
6-Chloro-5-methylnicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its aldehyde functionality allows for a range of chemical transformations, including condensation and cyclization reactions, to construct more complex molecular architectures. The presence of the chloro and methyl groups on the pyridine ring can influence the physicochemical properties and biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of precursors that lead to the formation of a 6-chloro-5-formyl pyridine core, which is structurally analogous to this compound, in the synthesis of medicinally relevant 1,4-dihydropyridine derivatives.
Application Notes
The primary application highlighted in the literature for a scaffold related to this compound is in the synthesis of Alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates . These compounds belong to the 1,4-dihydropyridine (DHP) class of molecules, which are well-known for their activity as L-type calcium channel blockers.[1] Consequently, these derivatives have significant potential in the treatment of cardiovascular diseases such as hypertension and angina.[2]
The synthesis involves a Vilsmeier-Haack reaction on an appropriate 2(1H)-pyridone precursor, which introduces the 6-chloro and 5-formyl functionalities.[3][4] This reaction can be efficiently carried out using both ultrasound and microwave-assisted methods, which offer advantages over classical heating, including shorter reaction times, higher yields, and more environmentally friendly conditions.[3][4]
The resulting 6-chloro-5-formyl-1,4-dihydropyridine derivatives can serve as versatile intermediates for further structural modifications. The aldehyde group can be a handle for introducing further diversity into the molecule, potentially leading to compounds with altered or improved pharmacological profiles.
Quantitative Data Presentation
The following table summarizes the yield of various synthesized Alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates using an ultrasound-mediated Vilsmeier-Haack reaction.[4]
| Compound | R (Alkyl) | Ar (Aryl) | Yield (%) |
| 2a | Me | C6H5 | 85 |
| 2b | Et | C6H5 | 88 |
| 2c | Me | 4-Me-C6H4 | 87 |
| 2d | Et | 4-Me-C6H4 | 90 |
| 2e | Me | 4-OMe-C6H4 | 89 |
| 2f | Et | 4-OMe-C6H4 | 92 |
| 2g | Me | 4-Cl-C6H4 | 84 |
| 2h | Et | 4-Cl-C6H4 | 86 |
| 2i | Me | 4-NO2-C6H4 | 80 |
| 2j | Et | 4-NO2-C6H4 | 82 |
| 2k | Me | 3-NO2-C6H4 | 81 |
| 2l | Et | 3-NO2-C6H4 | 83 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of Alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates [4]
Materials:
-
Alkyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (1.0 mmol)
-
Phosphorus oxychloride (POCl3) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (4.0 mmol)
-
Dry Chloroform
-
Aqueous Sodium Acetate solution
-
Ultrasonic bath (25 kHz, 250 W)
Procedure:
-
To a solution of phosphorus oxychloride (3.0 mmol) in dry chloroform, add N,N-dimethylformamide (4.0 mmol) at 5 °C to form the Vilsmeier reagent in situ.
-
Add the alkyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (1.0 mmol) to the Vilsmeier reagent solution.
-
Place the reaction mixture in an ultrasonic bath and sonicate at 30 °C for 30-40 minutes.
-
After completion of the reaction (monitored by TLC), add an aqueous sodium acetate solution (12 g in 21 mL of water) and sonicate for an additional 10 minutes for hydrolysis.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of Methyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates [3]
Materials:
-
Methyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (1.0 mmol)
-
Phosphorus oxychloride (POCl3) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (4.0 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the methyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (1.0 mmol), phosphorus oxychloride (3.0 mmol), and N,N-dimethylformamide (4.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 240 Watts and a controlled temperature of 80 °C for 10 minutes.
-
After the irradiation is complete, cool the reaction mixture to room temperature.
-
Treat the mixture with appropriate solvents and filter to isolate the pure product.
Mandatory Visualization
References
- 1. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridines: evaluation of their current and future pharmacological applications [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloro-5-methylnicotinaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 6-chloro-5-methylnicotinaldehyde as a versatile starting material for the synthesis of potent and selective kinase inhibitors. This document outlines a representative synthetic protocol for the construction of a pyrido[2,3-d]pyrimidine scaffold, a core structure present in numerous clinically relevant kinase inhibitors. Detailed methodologies, data presentation, and visualizations of the synthetic workflow and a key biological pathway are provided to guide researchers in the development of novel therapeutics.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapies. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
This compound is an attractive starting material for the synthesis of kinase inhibitors due to its inherent functionalities:
-
Picolinaldehyde Moiety: The aldehyde group serves as a versatile chemical handle for constructing heterocyclic cores through condensation reactions.
-
Chloro Group: The chlorine atom provides a reactive site for nucleophilic aromatic substitution or for participation in cross-coupling reactions, enabling the introduction of various side chains to modulate potency and selectivity.
-
Methyl Group: The methyl substituent can influence the electronic properties and steric interactions of the final inhibitor within the kinase active site.
This document details a practical, albeit representative, synthetic route to a 2-amino-5-methyl-pyrido[2,3-d]pyrimidine core, which can be further elaborated to generate a library of potential kinase inhibitors targeting various kinase families such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Data Presentation
The following table summarizes representative inhibitory activities of hypothetical compounds derived from the this compound scaffold against key kinases implicated in cancer. This data is illustrative of the potential for this chemical series.
| Compound ID | Target Kinase | IC50 (nM) |
| HYPO-COMP-01 | CDK4/Cyclin D1 | 15 |
| CDK6/Cyclin D3 | 25 | |
| VEGFR2 | >1000 | |
| HYPO-COMP-02 | VEGFR2 | 10 |
| CDK4/Cyclin D1 | 850 | |
| CDK6/Cyclin D3 | >1000 | |
| HYPO-COMP-03 | CDK2/Cyclin E | 50 |
| CDK4/Cyclin D1 | 250 | |
| VEGFR2 | >2000 |
Experimental Protocols
The following protocols describe a representative synthesis of a 2,7-diamino-5-methylpyrido[2,3-d]pyrimidine scaffold starting from this compound.
Protocol 1: Synthesis of (E)-3-((Dimethylamino)methylene)-1-(6-chloro-5-methylpyridin-3-yl)propan-1-one (Enaminone Intermediate)
This protocol details the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum pump
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add DMF-DMA (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the enaminone intermediate.
Protocol 2: Synthesis of 2-Amino-7-chloro-5-methylpyrido[2,3-d]pyrimidine
This protocol describes the cyclization of the enaminone intermediate with guanidine to form the pyrido[2,3-d]pyrimidine core.
Materials:
-
(E)-3-((Dimethylamino)methylene)-1-(6-chloro-5-methylpyridin-3-yl)propan-1-one
-
Guanidine hydrochloride
-
Sodium hydroxide
-
2-Methoxyethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of the enaminone intermediate from Protocol 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 2-amino-7-chloro-5-methylpyrido[2,3-d]pyrimidine.
Protocol 3: Synthesis of N-Aryl-7-chloro-5-methylpyrido[2,3-d]pyrimidin-2-amine (Further Functionalization)
The chloro group at the 7-position can be further functionalized via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties, which is a common strategy in the synthesis of kinase inhibitors like Palbociclib and Ribociclib.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of the pyrido[2,3-d]pyrimidine scaffold from this compound.
CDK4/6 Signaling Pathway
Derivatives of the synthesized scaffold can potentially inhibit Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. The diagram below illustrates the canonical CDK4/6-Rb pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic tractability of its aldehyde and chloro functionalities provides a strong foundation for the generation of diverse chemical libraries targeting various kinase families. The presented protocols and conceptual framework offer a starting point for researchers to explore the potential of this scaffold in the discovery of next-generation targeted therapies.
References
Practical Guide to Nucleophilic Aromatic Substitution with 6-Chloro-5-methylnicotinaldehyde
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. This guide focuses on the practical application of SNAr reactions using 6-Chloro-5-methylnicotinaldehyde, a versatile heterocyclic building block. The presence of the electron-withdrawing aldehyde group and the nitrogen atom within the pyridine ring activates the C6 position for nucleophilic attack, facilitating the displacement of the chloro leaving group. This reactivity makes this compound a valuable precursor for the synthesis of novel substituted pyridines with potential applications in medicinal chemistry and materials science. Derivatives of similar 6-chloropyridine compounds have shown promise as kinase inhibitors, highlighting the importance of this scaffold in drug discovery.[1][2][3]
This document provides detailed experimental protocols, quantitative data for reactions with various nucleophiles, and visual diagrams to illustrate the reaction mechanism and experimental workflow.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the elimination of the chloride leaving group, yielding the substituted product.
References
Application Notes and Protocols for the Reductive Amination of 6-Chloro-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a highly versatile and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into amines.[1][2] This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[1][3] This methodology is favored for its efficiency, operational simplicity, and broad substrate scope, making it a cornerstone in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.[3]
The substrate, 6-Chloro-5-methylnicotinaldehyde, contains a substituted pyridine ring, a common scaffold in medicinal chemistry. The ability to introduce diverse amine functionalities through reductive amination of the aldehyde group opens up a vast chemical space for the development of novel compounds with potential therapeutic applications.
Reagents and Conditions
The choice of reducing agent is critical for a successful reductive amination and depends on the reactivity and stability of the substrates and the imine intermediate.
Common Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent, STAB is often the reagent of choice.[3][4] It is particularly effective because it is less likely to reduce the starting aldehyde compared to the intermediate iminium ion.[3] It is moisture-sensitive and typically used in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, which are often optimal for imine formation.[2][4] However, due to its high toxicity and the potential to generate hydrogen cyanide, its use is often avoided in large-scale synthesis.[5]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the imine and the starting aldehyde.[4] To achieve selectivity, the imine formation is typically allowed to go to completion before the addition of NaBH₄.[2][4] It is commonly used in protic solvents like methanol or ethanol.[4]
-
Amine-Borane Complexes (e.g., 2-Picoline Borane): These reagents are stable, easy to handle, and effective for reductive aminations.[6] They are compatible with protic solvents, which can facilitate imine formation.[6]
-
Catalytic Hydrogenation (H₂/Catalyst): This is considered a green and ideal method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum.[6][7] However, catalyst compatibility with other functional groups in the molecule must be considered.
General Reaction Scheme
The general reaction for the reductive amination of this compound with a primary or secondary amine is depicted below:
Caption: General reaction pathway for reductive amination.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific amine used.
Protocol 1: Using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for a wide range of primary and secondary amines due to its mildness and high selectivity.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (1.2 - 1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCE to a concentration of 0.1-0.2 M.
-
Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted amine.
-
Protocol 2: Using Sodium Borohydride
This protocol is a cost-effective alternative, particularly for less sensitive substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium borohydride (1.5 - 2.0 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the amine (1.0 - 1.2 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 - 2.0 eq) in small portions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Carefully add water to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue multiple times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the crude product via silica gel chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of this compound with various amines. Yields are estimated based on similar reactions reported in the literature.[3]
Table 1: Reductive Amination with Primary Amines
| Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 4 - 12 | 25 | 85 - 95 |
| n-Butylamine | NaBH(OAc)₃ | DCE | 4 - 8 | 25 | 88 - 96 |
| Aniline | NaBH(OAc)₃ | DCE | 12 - 24 | 25 | 70 - 85 |
| Cyclohexylamine | NaBH(OAc)₃ | DCE | 6 - 16 | 25 | 80 - 90 |
Table 2: Reductive Amination with Secondary Amines
| Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Morpholine | NaBH(OAc)₃ | DCE | 2 - 6 | 25 | 90 - 98 |
| Piperidine | NaBH(OAc)₃ | DCE | 2 - 6 | 25 | 90 - 98 |
| N-Methylbenzylamine | NaBH(OAc)₃ | DCE | 6 - 18 | 25 | 80 - 92 |
| Diethylamine | NaBH(OAc)₃ | DCE | 4 - 10 | 25 | 85 - 95 |
Mandatory Visualizations
Experimental Workflow
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Wittig Reaction of 6-Chloro-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the creation of carbon-carbon double bonds, offering a direct pathway for the conversion of aldehydes and ketones to alkenes.[1] This application note provides detailed protocols and reaction conditions for the Wittig olefination of 6-Chloro-5-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine motif is a common scaffold in pharmaceuticals, and the introduction of a vinyl group via the Wittig reaction allows for further functionalization and the synthesis of diverse molecular architectures.
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide employed. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene, while non-stabilized ylides typically lead to the (Z)-alkene.[1] The choice of base, solvent, and reaction temperature also plays a crucial role in the efficiency and selectivity of the reaction.
Reaction Scheme
The general scheme for the Wittig reaction of this compound involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to produce the corresponding 6-chloro-5-methyl-3-vinylpyridine derivative and triphenylphosphine oxide as a byproduct.
Caption: General Wittig reaction of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the Wittig reaction of analogous heterocyclic aldehydes and can be adapted for this compound. The choice between using a stabilized or non-stabilized ylide will dictate the expected stereochemical outcome.
Protocol 1: Synthesis of (E)-6-Chloro-5-methyl-3-vinylpyridine Derivatives using a Stabilized Ylide
This protocol is designed for stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, and is expected to yield the (E)-alkene as the major product.
Materials:
-
This compound
-
Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of aldehyde).
-
Addition of Ylide: To this solution, add the stabilized ylide (1.1 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
-
Protocol 2: Synthesis of (Z)-6-Chloro-5-methyl-3-vinylpyridine Derivatives using a Non-Stabilized Ylide
This protocol utilizes a non-stabilized ylide, such as methyltriphenylphosphonium bromide, and is expected to favor the formation of the (Z)-alkene.
Materials:
-
This compound
-
Non-stabilized phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 eq) dropwise. A color change (often to yellow or orange) typically indicates ylide formation.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Cool the ylide solution back to 0 °C and slowly add the aldehyde solution dropwise.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. A common technique to remove the bulk of the triphenylphosphine oxide is to dissolve the crude residue in a minimal amount of a non-polar solvent (like a mixture of diethyl ether and hexanes) to precipitate the oxide, which can then be removed by filtration.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Wittig reaction based on analogous systems. It is important to note that optimization may be required to achieve the best results for this compound.
Table 1: Reaction Conditions with Stabilized Ylides
| Ylide (R in Ph₃P=CHR) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Major Isomer |
| -CO₂Et | None (ylide is stable) | Toluene | 110 (Reflux) | 2 - 24 | E |
| -CO₂Me | None (ylide is stable) | THF | 66 (Reflux) | 4 - 24 | E |
| -CN | K₂CO₃ | Acetonitrile | 82 (Reflux) | 6 - 18 | E |
Table 2: Reaction Conditions with Non-Stabilized Ylides
| Ylide (R in Ph₃P=CHR) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Major Isomer |
| -CH₃ | n-BuLi | THF | -78 to RT | 1 - 4 | Z |
| -CH₂CH₃ | NaH | THF | 0 to RT | 2 - 6 | Z |
| -Ph | KOtBu | THF | 0 to RT | 2 - 8 | Mixture of E/Z |
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for a Wittig reaction involving in situ ylide generation.
Caption: General experimental workflow for the Wittig reaction.
Reaction Mechanism
The mechanism of the Wittig reaction proceeds through a betaine intermediate and a four-membered oxaphosphetane ring.
References
Application Notes and Protocols for the Use of 6-Chloro-5-methylnicotinaldehyde as an Intermediate for Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-chloro-5-methylnicotinaldehyde as a key intermediate in the synthesis of novel fungicides. While direct literature on fungicides derived from this specific aldehyde is emerging, its structural similarity to other bioactive nicotinamide and nicotinaldehyde derivatives suggests significant potential. This document outlines hypothesized synthetic pathways, detailed experimental protocols for synthesis and bioassays, and summarizes the antifungal activity of structurally related compounds to provide a framework for future research and development.
Introduction: The Promise of Pyridine-Based Fungicides
The constant evolution of fungal resistance to existing treatments necessitates the discovery and development of novel fungicides with diverse mechanisms of action. Pyridine-based scaffolds, such as nicotinamide and its derivatives, have garnered significant attention in agrochemical and pharmaceutical research due to their broad spectrum of biological activities.[1] Nicotinamide derivatives have been successfully commercialized as fungicides, demonstrating their potential in crop protection.[2][3] this compound, a substituted pyridine aldehyde, represents a valuable and largely unexplored starting material for the synthesis of a new generation of fungicides. Its reactive aldehyde group and substituted pyridine ring offer versatile handles for chemical modification to generate libraries of novel compounds with potentially unique antifungal properties.
Proposed Synthetic Pathway for Novel Fungicides
Based on established synthetic methodologies for similar aldehydes, this compound can be readily converted into various classes of potential fungicides, such as Schiff bases and hydrazones. These derivatives have been shown to exhibit significant antifungal activity.[4] A proposed synthetic workflow is outlined below.
Caption: Proposed workflow for the synthesis and evaluation of novel fungicides.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base/Hydrazone Derivatives
This protocol describes a general method for the condensation reaction between this compound and a primary amine (aniline or hydrazine derivative) to form the corresponding Schiff base or hydrazone.
Materials:
-
This compound
-
Substituted aniline or hydrazine hydrochloride
-
Absolute Ethanol
-
Triethylamine (for hydrochloride salts)
-
Glacial Acetic Acid (catalyst, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aniline or hydrazine (1-1.2 equivalents) to the solution. If using a hydrochloride salt, add triethylamine (1.2 equivalents) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol details the mycelial growth inhibition assay to determine the efficacy of the synthesized compounds against various fungal pathogens.[4]
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Add an equivalent amount of DMSO to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of a 3-4 day old culture of the test fungus.
-
Incubate the plates at 25-28 °C for 3-5 days, or until the mycelium in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for both treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 (Effective Concentration to inhibit 50% growth) by testing a range of concentrations and using probit analysis.
Quantitative Data of Structurally Related Fungicides
The following table summarizes the antifungal activity of various nicotinamide and nicotinaldehyde derivatives reported in the literature, providing a benchmark for the potential efficacy of compounds derived from this compound.
| Compound Class | Derivative | Fungal Pathogen | Activity (EC50 or MIC in µg/mL) | Reference |
| Nicotinamide | (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate | Botryosphaeria berengriana | 6.68 | [5] |
| Nicotinamide | 2-amino-N-(3-isopropylphenyl)nicotinamide | Candida albicans SC5314 | 0.25 | [6] |
| Nicotinaldehyde Phenylhydrazone | 4-fluorophenylhydrazone derivative | Alternaria solani | 0.870 - 3.26 | [4] |
| Nicotinamide | N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani | Moderate Activity | [1][2] |
| Nicotinamide | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide | Alternaria alternata | Good Activity | [1][2] |
Potential Mechanism of Action: Disruption of Fungal Cell Wall
Several studies on nicotinamide derivatives suggest that their antifungal activity may stem from the disruption of the fungal cell wall integrity.[1][6] This mechanism offers a promising target, as the fungal cell wall is absent in mammalian cells, potentially leading to selective toxicity.
Caption: Proposed mechanism of action for novel nicotinamide-based fungicides.
Conclusion and Future Directions
While this compound is not yet a widely reported intermediate in fungicide synthesis, its chemical structure holds considerable promise for the development of novel antifungal agents. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of new derivatives and evaluate their biological activity. Future work should focus on synthesizing a diverse library of compounds from this intermediate, determining their antifungal spectrum and potency, and elucidating their specific mechanisms of action. Such studies could lead to the discovery of a new class of effective and safe fungicides for agricultural and medicinal applications.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A General Protocol for the Synthesis of Imines from 6-Chloro-5-methylnicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are pivotal intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceuticals.[1][2][3] The synthesis of imines is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[4][5] This reaction is generally reversible and can be catalyzed by acid or base.[6] Aromatic aldehydes, such as 6-Chloro-5-methylnicotinaldehyde, readily react with primary amines, often at room temperature, to form the corresponding imines in high yields.[4]
This document provides a detailed protocol for the synthesis of imines from this compound and a generic primary amine. It outlines the reaction mechanism, experimental procedures, and characterization data.
Reaction Principle
The formation of an imine proceeds via a two-stage nucleophilic addition-elimination mechanism.[7] First, the lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.[7] The reaction is often facilitated by a mild acid catalyst which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4] In the second stage, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine.[4][6] To drive the reaction to completion, the water formed is often removed, either azeotropically (e.g., using a Dean-Stark apparatus with toluene) or by using a dehydrating agent.[6][8]
Experimental Protocol
This protocol describes a general procedure for the synthesis of an imine from this compound and a representative primary amine (e.g., aniline).
Materials:
-
Aniline (or other primary amine)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalyst)
-
Toluene
-
Magnesium Sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or toluene (approx. 10 mL per gram of aldehyde).
-
Amine Addition: To the stirring solution, add the primary amine (1.0 - 1.1 eq) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[3]
-
Reaction:
-
Method A (Reflux): Attach a reflux condenser to the flask and heat the mixture to reflux.[5] Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Method B (Room Temperature): For highly reactive amines, the reaction can proceed by stirring at room temperature for several hours to overnight.[4] Again, monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If the product crystallizes, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or hexanes).
-
If the product is an oil or does not crystallize, it may require purification by column chromatography on silica gel.
-
-
Drying: Dry the purified product under vacuum to yield the final imine.
Data Presentation
The following tables summarize typical reaction parameters and expected characterization data for the synthesis of an imine from this compound and aniline.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Aldehyde | This compound |
| Amine | Aniline |
| Aldehyde:Amine Ratio | 1 : 1.1 (molar) |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
Table 2: Product Characterization Data
| Analysis | Expected Result |
| Appearance | Yellow crystalline solid |
| IR (cm⁻¹) | ~1640-1690 (C=N stretch), Disappearance of C=O stretch (~1700 cm⁻¹)[4][7] |
| ¹H NMR (δ, ppm) | ~8.0-9.0 (singlet, 1H, -CH=N-), Aromatic protons[7] |
| ¹³C NMR (δ, ppm) | ~150-165 (-CH=N-), Aromatic carbons |
| Mass Spec (m/z) | Calculated [M+H]⁺ for C₁₃H₁₁ClN₂ |
Visualizations
Caption: Workflow for Imine Synthesis.
References
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemijournal.com [chemijournal.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 1stsci.com [1stsci.com]
- 10. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methylnicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 6-Chloro-5-methylnicotinaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic route involves the formylation of a 2-chloro-5-methylpyridine precursor. The Vilsmeier-Haack reaction is a widely used method for this transformation.[1][2][3][4][5][6][7][8] An alternative, though less direct, route could involve the oxidation of (6-chloro-5-methylpyridin-3-yl)methanol.[9][10][11][12][13]
Q2: What is the Vilsmeier-Haack reaction and why is it preferred for this synthesis?
A2: The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][4][5][6][8] It is favored for electron-rich aromatic and heteroaromatic compounds, like substituted pyridines, as it proceeds under relatively mild conditions and is an efficient method for introducing a formyl group.[7][8][14]
Q3: What are the key starting materials for the synthesis?
A3: The primary starting material is 2-chloro-5-methylpyridine.[15][16][17][18][19] The reagents for the Vilsmeier-Haack formylation typically include N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][5]
Q4: What are the typical yields for the synthesis of this compound?
A4: While specific yield data for this compound is not extensively published, yields for Vilsmeier-Haack reactions on related pyridine derivatives can vary significantly based on the reaction conditions. Optimized conditions for similar reactions have been reported to achieve yields in the range of 50-80%. For instance, in the synthesis of β-pyridine-fused porphyrins using a modified Vilsmeier-Haack reaction, yields of the desired formylated product reached up to 51%.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient activation of the pyridine ring: The pyridine substrate may not be electron-rich enough for the electrophilic Vilsmeier reagent. 2. Reaction temperature is too low: The reaction may require a higher activation energy. 3. Moisture in the reaction: Water can quench the Vilsmeier reagent. | 1. Ensure the starting 2-chloro-5-methylpyridine is of high purity. The presence of electron-donating groups generally facilitates the reaction. 2. Gradually increase the reaction temperature. For some pyridine systems, temperatures around 80°C have proven effective.[2] 3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Byproducts | 1. Side reactions: The Vilsmeier reagent can react at other positions on the pyridine ring if not sufficiently selective. 2. Decomposition of starting material or product: Overly harsh conditions (e.g., excessive temperature or reagent concentration) can lead to decomposition. | 1. Optimize the reaction temperature and reagent stoichiometry to favor the desired isomer. 2. Carefully control the addition of the Vilsmeier reagent and maintain the recommended reaction temperature. Consider reducing the ratio of POCl₃ to DMF. |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the aqueous phase during workup. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during column chromatography. | 1. Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Reaction Does Not Go to Completion | 1. Insufficient reagent: The molar ratio of the Vilsmeier reagent to the substrate may be too low. 2. Short reaction time: The reaction may require more time to reach completion. | 1. Increase the molar equivalent of the Vilsmeier reagent. A 1.5 to 2-fold excess is common. 2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. |
Data Presentation: Optimization of Vilsmeier-Haack Reaction Conditions
The following table summarizes the optimization of a modified Vilsmeier-Haack reaction for the synthesis of a β-pyridine-fused porphyrin, illustrating the impact of reagent ratio and solvent on product yield. This data can serve as a guide for optimizing the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | DMF:POCl₃ Ratio | Yield of Product 1 (%) | Yield of Product 2 (%) | Outcome |
| 1 | DCE | 80 | 1:3 | 37 | 11 | Moderate yield |
| 2 | DCE | 80 | 1:5 | - | - | Starting material decomposed |
| 3 | DCE | 80 | 1:1 | 42 | 18 | Improved yield |
| 4 | DCE | 80 | 5:6 | 51 | 22 | Optimal Yield |
| 5 | Benzene | 80 | 5:6 | - | - | Starting material decomposed |
| 6 | Dioxane | 100 | 5:6 | Lower Yield | Lower Yield | High temperature detrimental |
| 7 | DCE | 60 | 5:6 | - | - | Reaction did not proceed |
| 8 | THF | 60 | 5:6 | - | - | Reaction did not proceed |
| Data adapted from a study on nickel(II) 2-acetamido-5,10,15,20-tetraphenylporphyrin.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-methylpyridine (Precursor)
This protocol is based on a general method for the chlorination of a pyridine derivative.
Materials:
-
5-methyl-2(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
High boiling point solvent (e.g., 1,2,4-trichlorobenzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2(1H)-pyridone in a high boiling point solvent.
-
Slowly add a stoichiometric excess (up to 70 mole %) of phosphorus oxychloride to the solution.[15]
-
Heat the reaction mixture to a temperature between 80°C and 130°C.[15][16]
-
Maintain the temperature for 5-6 hours after the addition of POCl₃ is complete.[16]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice-cold aqueous alkali (e.g., NaOH solution) to neutralize the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-chloro-5-methylpyridine.
Protocol 2: Vilsmeier-Haack Formylation of 2-Chloro-5-methylpyridine
This is a general procedure for the Vilsmeier-Haack reaction which can be adapted for the synthesis of this compound.
Materials:
-
2-Chloro-5-methylpyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF to the flask and cool to 0°C in an ice bath.
-
Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-5-methylpyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a predetermined optimal temperature (e.g., 80°C, this may require optimization) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
- 14. mdpi.com [mdpi.com]
- 15. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 16. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 17. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 18. Page loading... [wap.guidechem.com]
- 19. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
Technical Support Center: Synthesis of 6-Chloro-5-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-methylnicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for the synthesis of this compound is the formylation of a 2-chloro-5-methylpyridine precursor using the Vilsmeier-Haack reaction. This reaction introduces an aldehyde group onto the pyridine ring.
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation?
A2: Key parameters for a successful Vilsmeier-Haack reaction include strict control of the reaction temperature, the molar ratio of the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride and dimethylformamide) to the substrate, and the reaction time. The purity of the starting materials and anhydrous reaction conditions are also crucial.
Q3: What are the potential byproducts in the synthesis of this compound?
A3: Byproducts can arise from several sources including the starting materials and the reaction itself. Common byproducts may include unreacted starting materials, isomeric aldehyde products, and potential over-reaction or side-reaction products from the Vilsmeier-Haack reagent.
Q4: How can the final product be purified?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of hexanes and ethyl acetate, is used to separate the desired product from impurities. Recrystallization may also be a viable method if a suitable solvent is found.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the Vilsmeier reagent was properly formed before adding the substrate.- Increase the reaction time or temperature, monitoring by TLC.- Use a higher molar excess of the Vilsmeier reagent. |
| Decomposition of the product during workup. | - Maintain a low temperature during the aqueous workup.- Use a mild base (e.g., sodium bicarbonate) for neutralization. | |
| Presence of Isomeric Byproducts | Impure starting material (presence of 2-chloro-3-methylpyridine). | - Purify the 2-chloro-5-methylpyridine starting material by distillation or chromatography before use.- Optimize chromatographic separation of the final product to isolate the desired isomer. |
| Non-selective formylation. | - Lower the reaction temperature to favor the thermodynamically more stable product.- Experiment with different Vilsmeier-Haack reagents or solvents. | |
| Formation of Unidentified Impurities | Decomposition of the Vilsmeier reagent. | - Use fresh, high-purity POCl₃ and anhydrous DMF.- Prepare the Vilsmeier reagent at a low temperature (0-5 °C). |
| Over-reaction (e.g., di-formylation). | - Use a stoichiometric amount of the Vilsmeier reagent.- Add the substrate slowly to the Vilsmeier reagent at a controlled temperature. | |
| Product is an Oil and Difficult to Purify | Presence of residual solvent or impurities. | - Ensure complete removal of the solvent under high vacuum.- Attempt purification by forming a solid derivative (e.g., a hydrazone), purifying it, and then regenerating the aldehyde. |
Experimental Protocol (Representative)
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative example based on established chemical principles for the formylation of pyridine derivatives.
Materials:
-
2-Chloro-5-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-5-methylpyridine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships leading to common byproducts in the synthesis.
Technical Support Center: Purification of Crude 6-Chloro-5-methylnicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloro-5-methylnicotinaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating the desired compound from significant amounts of impurities with different polarities.
Q2: What are the likely impurities in my crude this compound sample?
A2: While the exact impurities will depend on the synthetic route, common contaminants in crude this compound may include unreacted starting materials, by-products from side reactions (e.g., over-oxidation to the corresponding carboxylic acid, or incomplete chlorination), and residual solvents.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A solvent pair, such as ethanol/water or hexane/ethyl acetate, can also be effective.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution is cooled too quickly, if the concentration of the solute is too high, or if there are significant impurities. Try reheating the solution and allowing it to cool more slowly. You can also add slightly more solvent. If the problem persists, a preliminary purification by column chromatography may be necessary to remove the impurities that are hindering crystallization.
Q5: What is a good starting eluent system for column chromatography of this compound?
A5: A good starting point for column chromatography would be a non-polar solvent system, with the polarity gradually increased. A mixture of hexane and ethyl acetate is a common choice. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Try adding a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[1]4. Add a seed crystal of the pure product if available.[1] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. Significant impurities are present. | 1. Use a lower-boiling point solvent or solvent system.2. Allow the solution to cool more slowly (e.g., by insulating the flask).3. Purify the crude product by column chromatography before attempting recrystallization. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Use a minimal amount of ice-cold solvent to wash the crystals. |
| The purified product is still impure. | 1. The chosen solvent is not effective at separating the impurities.2. The cooling process was too fast, trapping impurities in the crystal lattice. | 1. Experiment with different recrystallization solvents.2. Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds. | 1. The eluent system is not optimal (either too polar or not polar enough).2. The column was not packed properly, leading to channeling.3. The sample was loaded in too large a volume of solvent. | 1. Optimize the eluent system using TLC.2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Dissolve the sample in the minimum amount of solvent for loading.[2][3] |
| The compound is not eluting from the column. | 1. The eluent is not polar enough.2. The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | 1. Gradually increase the polarity of the eluent.2. Add a small percentage of a modifier to the eluent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds). |
| The collected fractions are still a mixture. | 1. The fractions were collected too broadly.2. The separation on the column was incomplete. | 1. Collect smaller fractions and analyze each by TLC to identify the pure fractions.2. Re-run the chromatography with a shallower solvent gradient or a longer column. |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of crude this compound. These values are illustrative and can vary based on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Primary Application |
| Recrystallization | 95-98% | 60-80% | Removing minor impurities and obtaining crystalline material. |
| Column Chromatography | >99% | 50-75% | Separating complex mixtures and achieving high purity.[4] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography using a Hexane/Ethyl Acetate System
-
Eluent Preparation: Prepare a series of hexane/ethyl acetate mixtures with increasing polarity (e.g., 95:5, 90:10, 80:20).
-
Prepare the Column: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[3] Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add the sample to the top of the silica gel.[2]
-
Elution: Begin eluting with the lowest polarity solvent mixture, collecting fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent by switching to the pre-made solvent mixtures.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Troubleshooting guide for the Swern oxidation of 2-chloro-5-hydroxymethyl-3-methylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Swern oxidation of 2-chloro-5-hydroxymethyl-3-methylpyridine to its corresponding aldehyde, 2-chloro-3-methylpyridine-5-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the Swern oxidation and why is it used for this substrate?
The Swern oxidation is a widely used chemical reaction that oxidizes primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered organic base such as triethylamine.[1][2] It is known for its mild reaction conditions, which are often conducted at very low temperatures (-78 °C), making it suitable for substrates with sensitive functional groups.[3] For a molecule like 2-chloro-5-hydroxymethyl-3-methylpyridine, the Swern oxidation is a good choice because it avoids the harsh acidic or heavy metal-containing reagents that could lead to unwanted side reactions on the pyridine ring or with the chloro substituent.[1]
Q2: What are the typical reagents and their roles in the Swern oxidation?
The key reagents and their functions are summarized in the table below.
| Reagent | Function |
| Dimethyl sulfoxide (DMSO) | The primary oxidant in the reaction. |
| Oxalyl chloride ((COCl)₂) | Activates DMSO to form the reactive electrophilic species. |
| 2-chloro-5-hydroxymethyl-3-methylpyridine | The substrate (the alcohol to be oxidized). |
| Triethylamine (Et₃N) | A hindered organic base that facilitates the final elimination step to form the aldehyde.[1] |
| Dichloromethane (CH₂Cl₂) | The typical solvent for the reaction. |
Q3: What are the main byproducts of the Swern oxidation?
The Swern oxidation generates several byproducts, including dimethyl sulfide (CH₃)₂S, carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl).[1][4] Dimethyl sulfide has a notoriously unpleasant odor, and carbon monoxide is toxic, so it is crucial to perform the reaction and workup in a well-ventilated fume hood.[1][5]
Q4: How can I dispose of the malodorous dimethyl sulfide byproduct?
A common laboratory practice is to quench the reaction mixture and rinse the glassware with an oxidizing agent like bleach (sodium hypochlorite solution) or Oxone®. This will oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[1]
Troubleshooting Guide
This section addresses common issues encountered during the Swern oxidation of 2-chloro-5-hydroxymethyl-3-methylpyridine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting material | 1. Incomplete activation of DMSO. 2. Deactivated reagents (e.g., moisture in DMSO or oxalyl chloride). 3. Reaction temperature too low for the substrate. | 1. Ensure oxalyl chloride is added slowly to the DMSO solution at -78 °C and allowed to stir for a sufficient time (typically 15-30 minutes) before adding the alcohol. 2. Use freshly opened or properly stored anhydrous reagents. 3. While the initial activation must be at -78 °C, after the addition of the alcohol, allowing the reaction to warm slightly (e.g., to -60 °C) might be necessary for less reactive alcohols. Monitor the reaction by TLC. |
| Formation of side products | 1. Methylthiomethyl (MTM) ether formation: This can occur if the reaction temperature is not kept sufficiently low before the addition of the base.[6] 2. Reaction with the pyridine nitrogen: The basic nitrogen atom of the pyridine ring could potentially compete with triethylamine for the protons or react with the electrophilic sulfur intermediate. | 1. Strictly maintain the reaction temperature at or below -60 °C after the addition of the alcohol and before the addition of triethylamine.[6] 2. Consider using a larger excess of triethylamine (e.g., 5-7 equivalents) to ensure complete deprotonation of the intermediate. Alternatively, a non-nucleophilic, bulkier base like diisopropylethylamine (DIPEA) can be used.[1] |
| Low isolated yield after workup | 1. Product volatility: The resulting aldehyde may be somewhat volatile. 2. Emulsion formation during extraction: The presence of triethylammonium salts can lead to emulsions. 3. Product degradation: The aldehyde may be sensitive to acidic or basic conditions during workup. | 1. Be cautious during solvent removal under reduced pressure. Use moderate temperatures. 2. During the aqueous workup, adding brine can help to break up emulsions. A gentle wash with dilute acid (e.g., 1M HCl) can help to remove the amine salts, but be mindful of the basicity of the pyridine nitrogen.[7] 3. Maintain a neutral pH during the workup if possible. Wash with saturated sodium bicarbonate solution to neutralize any excess acid.[8] |
| Incomplete reaction or complex mixture | Incorrect stoichiometry of reagents. | The standard molar ratio for a Swern oxidation is typically 1 equivalent of alcohol, 1.5-2 equivalents of oxalyl chloride, 2.5-3 equivalents of DMSO, and 5-7 equivalents of triethylamine.[8][9] Ensure accurate measurement of all reagents. |
Experimental Protocols
Standard Swern Oxidation Protocol
This is a general procedure that should be adapted and optimized for the specific substrate.
Materials:
-
2-chloro-5-hydroxymethyl-3-methylpyridine
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath
Procedure:
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve anhydrous DMSO (2.5-3.0 equiv.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add oxalyl chloride (1.5 equiv.) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-30 minutes at -78 °C.[8]
-
Addition of Alcohol: Dissolve 2-chloro-5-hydroxymethyl-3-methylpyridine (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture at -78 °C. Stir the reaction for 30-45 minutes at this temperature.[8]
-
Formation of Aldehyde: Add triethylamine (5.0-7.0 equiv.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C before removing the cooling bath and allowing it to warm to room temperature over approximately 1 hour.[8]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with a dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[7][8]
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Alternative Oxidation Methods
If the Swern oxidation proves problematic, consider the following alternatives:
| Oxidation Method | Reagents | Key Advantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane, DCM | Operates at room temperature under neutral pH, high chemoselectivity.[8] |
| Parikh-Doering Oxidation | SO₃·pyridine complex, DMSO, Et₃N | Can be run at milder temperatures (0 °C to room temperature) compared to the Swern oxidation.[10] |
Visualizations
Swern Oxidation Troubleshooting Workflow
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. nbinno.com [nbinno.com]
- 4. byjus.com [byjus.com]
- 5. Swern_oxidation [chemeurope.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. echemi.com [echemi.com]
How to avoid side reactions in 6-Chloro-5-methylnicotinaldehyde chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions in the chemistry of 6-Chloro-5-methylnicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary reactive sites: the aldehyde group at the 3-position and the chloro group at the 6-position of the pyridine ring. The aldehyde is susceptible to nucleophilic attack, oxidation, and reduction, while the chloro group is prone to displacement via palladium-catalyzed cross-coupling reactions.
Q2: I am planning a Suzuki or Buchwald-Hartwig coupling reaction. Should I protect the aldehyde group first?
A2: Protecting the aldehyde group is a highly recommended strategy to prevent unwanted side reactions. Under the basic and often heated conditions of cross-coupling reactions, the aldehyde can be reduced to an alcohol or undergo other undesired transformations, leading to lower yields of your target molecule and complex purification challenges. Acetal formation is a common and effective protection strategy.
Q3: What are the typical byproducts I might see in my reaction mixture?
A3: Common byproducts include the corresponding alcohol, (6-chloro-5-methylpyridin-3-yl)methanol[1][2], from the reduction of the aldehyde, and the carboxylic acid, 6-chloro-5-methylnicotinic acid, from its oxidation. In cross-coupling reactions, you may also observe dehalogenation (loss of the chloro group) or homocoupling of your coupling partner.
Q4: How can I purify my final product away from these side products?
A4: Column chromatography on silica gel is a standard and effective method for separating the desired product from impurities with different polarities. Recrystallization can also be a powerful purification technique if a suitable solvent system can be identified.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
You are performing a Suzuki-Miyaura coupling with an arylboronic acid and observing a low yield of the desired biaryl product, with significant amounts of starting material remaining and/or the appearance of byproducts.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Coupling Side Products (Representative)
| Parameter | Condition A | Condition B | Condition C |
| Base | K₃PO₄ | Cs₂CO₃ | NaOtBu |
| Temperature | 80 °C | 100 °C | 100 °C |
| Desired Product Yield | 75% | 85% | 60% |
| Aldehyde Reduction | <5% | ~10% | ~25% |
| Boronic Acid Homocoupling | ~10% | ~5% | ~5% |
| Dehalogenation | <2% | <2% | ~5% |
| Note: This data is representative for a typical Suzuki coupling of a chloropyridine aldehyde and may vary based on the specific substrate and reaction conditions. |
Issue 2: Side Reactions in Buchwald-Hartwig Amination
You are attempting a Buchwald-Hartwig amination and observing byproducts such as the reduced aldehyde or dehalogenated starting material.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination side reactions.
Quantitative Data: Buchwald-Hartwig Amination Side Products (Representative)
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Ligand | BINAP | XPhos | RuPhos |
| Desired Product Yield | 65% | 80% | 88% |
| Aldehyde Reduction | ~15% | <5% | <5% |
| Dehalogenation | ~10% | ~5% | <2% |
| Note: This data is representative and yields can be highly dependent on the specific amine and reaction conditions. |
Issue 3: Unwanted Oxidation or Reduction of the Aldehyde
You are performing a reaction that does not directly involve the aldehyde, but you are observing its conversion to a carboxylic acid or an alcohol.
Troubleshooting Workflow for Aldehyde Stability
Caption: Troubleshooting workflow for preventing unwanted aldehyde reactions.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group as a dimethyl acetal.
Reaction Scheme: this compound + 2 eq. Methanol --(H+)--> 6-Chloro-3-(dimethoxymethyl)-5-methylpyridine
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude acetal, which can be used in the next step without further purification or purified by column chromatography if necessary.
Expected Yield: >95%
Protocol 2: Suzuki-Miyaura Coupling with Protected Aldehyde
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Reaction Scheme: 6-Chloro-3-(dimethoxymethyl)-5-methylpyridine + Arylboronic Acid --(Pd catalyst, base)--> 3-(Dimethoxymethyl)-5-methyl-6-arylpyridine
Materials:
-
Protected this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), dried
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine the protected aldehyde, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Protected Aldehyde
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Reaction Scheme: 6-Chloro-3-(dimethoxymethyl)-5-methylpyridine + Amine --(Pd catalyst, ligand, base)--> N-substituted-5-(dimethoxymethyl)-3-methylpyridin-2-amine
Materials:
-
Protected this compound (1.0 eq)
-
Amine (1.2 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (0.05 eq)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add the protected aldehyde, cesium carbonate, palladium catalyst, and ligand to a reaction vessel.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Improving the stability of 6-Chloro-5-methylnicotinaldehyde during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 6-Chloro-5-methylnicotinaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary anticipated degradation pathways include:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid. This can be initiated by atmospheric oxygen, trace metal impurities, or light.[1][2]
-
Polymerization: Aromatic aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities, or upon exposure to heat and light.[3][4][5][6][7] This can lead to the formation of colored, insoluble materials.
-
Hydrolysis: The chloro-substituent on the pyridine ring may be susceptible to hydrolysis under certain conditions, particularly at non-neutral pH and elevated temperatures, leading to the formation of 6-hydroxy-5-methylnicotinaldehyde.
-
Photodegradation: Exposure to UV light can promote the degradation of chloropyridine compounds.[8]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended. Refrigeration (2-8 °C) is ideal. Avoid exposure to high temperatures.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9]
-
Light: Protect from light by using amber-colored vials or by storing the container in the dark.[10]
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis. A desiccator can be used for long-term storage.
Q3: What are some signs of degradation of this compound?
A3: Visual signs of degradation can include:
-
Color change: The appearance of a yellow or brownish tint.
-
Formation of solids: Precipitation or the formation of insoluble matter in a solution.
-
Changes in physical state: The material may become gummy or viscous due to polymerization.
For quantitative assessment, analytical techniques such as HPLC, GC, or NMR should be used to determine the purity of the compound.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low yield in a reaction using stored this compound. | Degradation of the starting material. | 1. Assess the purity of the stored aldehyde using HPLC or NMR. 2. If degradation is confirmed, purify the aldehyde by recrystallization or chromatography before use. 3. For future storage, follow the ideal conditions outlined in the FAQs. |
| The solid this compound has developed a yellow or brown color. | Oxidation or polymerization. | 1. The colored impurities may be non-volatile. Consider purification by sublimation if the aldehyde is sufficiently volatile. 2. Alternatively, dissolve the material in a minimal amount of a suitable solvent and precipitate the pure aldehyde by adding a non-solvent. |
| A solution of this compound in an organic solvent turns cloudy over time. | Formation of insoluble polymers or hydrolysis products. | 1. Filter the solution to remove the precipitate. 2. Re-analyze the concentration of the aldehyde in the filtrate. 3. For future work, prepare solutions fresh and use them promptly. If storage of a solution is necessary, store it under an inert atmosphere at a low temperature and protected from light. |
| Inconsistent analytical results (e.g., multiple peaks in HPLC) for a freshly opened bottle. | Improper storage by the supplier or degradation during shipping. | 1. Contact the supplier and provide the lot number and analytical data. 2. Perform a purity analysis upon receipt of all new batches of the compound. |
Data Presentation
The following table provides a hypothetical summary of stability data for this compound under various storage conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8 °C, Dark, Inert Gas | 0 | 99.5 | White Crystalline Solid |
| 6 | 99.2 | White Crystalline Solid | |
| 12 | 98.9 | White Crystalline Solid | |
| 25 °C, Dark, Air | 0 | 99.5 | White Crystalline Solid |
| 6 | 95.1 | Off-white Solid | |
| 12 | 90.3 | Light Yellow Solid | |
| 25 °C, Light, Air | 0 | 99.5 | White Crystalline Solid |
| 6 | 88.7 | Yellowish Solid | |
| 12 | 80.1 | Yellow-Brown Solid | |
| 40 °C, Dark, Air | 0 | 99.5 | White Crystalline Solid |
| 3 | 91.2 | Light Yellow Solid | |
| 6 | 85.4 | Yellow Solid |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask to prepare a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh about 10 mg of the sample to be tested and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 270 nm (or a wavelength determined by UV scan)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components (area percent method) or by using a calibration curve for quantitative analysis.
Protocol 2: Accelerated Stability Study
This protocol describes a method to quickly assess the stability of this compound under stressed conditions.
Materials:
-
This compound sample
-
Vials with inert gas seals
-
Oven or stability chamber
-
Light chamber with controlled UV and visible light output
-
HPLC system (as described in Protocol 1)
Procedure:
-
Sample Preparation: Aliquot approximately 20 mg of the aldehyde into several vials.
-
Stress Conditions:
-
Thermal Stress: Place a set of vials in an oven at an elevated temperature (e.g., 40°C, 60°C).
-
Photostability: Place another set of vials in a light chamber.
-
Humidity Stress: Place a set of vials in a humidity chamber (e.g., 75% RH).
-
Control: Keep one set of vials under the recommended storage conditions (2-8°C, dark, inert atmosphere).
-
-
Time Points: Withdraw one vial from each stress condition and the control at predetermined time points (e.g., 0, 1, 2, 4 weeks).
-
Analysis: Analyze the purity of each sample at each time point using the HPLC method described in Protocol 1.
-
Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation under each condition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymerization of aromatic aldehydes, 11. Polymerization of 3‐(o‐formylphenyl)propionaldehyde and o‐phenylenediacetaldehyde (1974) | Sanae Tagami | 4 Citations [scispace.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
Overcoming poor reactivity in reactions involving 6-Chloro-5-methylnicotinaldehyde
Welcome to the technical support center for reactions involving 6-Chloro-5-methylnicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical transformations with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: this compound presents a few key reactivity challenges. The chlorine atom on the electron-deficient pyridine ring is less reactive in cross-coupling reactions compared to corresponding bromides or iodides, often requiring more active catalyst systems and harsher conditions.[1] The aldehyde group can participate in side reactions or coordinate to the metal catalyst, potentially inhibiting the desired transformation. Additionally, the methyl group at the 5-position can exert steric hindrance, influencing the approach of reagents to the adjacent reactive sites.
Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed on this substrate?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3] These reactions are crucial for elaborating the core structure to build more complex molecules.
Q3: Can the aldehyde group interfere with the cross-coupling reactions?
A3: Yes, the aldehyde group can be sensitive to the reaction conditions, particularly the basic and sometimes high-temperature environments used in cross-coupling reactions. It can undergo side reactions or, in some cases, coordinate to the palladium center, which may affect catalytic activity. If side reactions are a significant issue, protection of the aldehyde as an acetal may be necessary.[4]
Q4: What are the key safety considerations when working with this compound and the associated reagents?
A4: this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the reagents used in the associated coupling reactions, such as palladium catalysts, phosphine ligands, and strong bases, are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and potential side reactions.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound.
This is a common problem due to the lower reactivity of the C-Cl bond.
-
Potential Cause 1: Inactive Catalyst System. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
-
Solution:
-
Catalyst Choice: Use a high-activity palladium precatalyst, such as a second or third-generation Buchwald precatalyst (e.g., XPhos Pd G3). These are designed to efficiently generate the active Pd(0) species.[3]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the oxidative addition step.[5]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[1]
-
-
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical and often interdependent.[3]
-
Solution:
-
Base: A strong base is usually required. Potassium phosphate (K₃PO₄) is often effective. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[3]
-
Solvent: A high-boiling point, non-coordinating solvent is preferable. Toluene or 1,4-dioxane with a small amount of water are common choices. Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[3][5]
-
-
-
Potential Cause 3: Protodeboronation of the Boronic Acid. This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, especially with electron-rich or heterocyclic boronic acids.[3]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 110 | 75 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 92 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 65 |
Note: This data is illustrative and based on general principles for challenging Suzuki-Miyaura couplings. Actual results may vary.
Optimized Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (10:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Issue: Low yield and significant hydrodehalogenation side product.
Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction in Buchwald-Hartwig aminations of chloropyridines.[6]
-
Potential Cause 1: Suboptimal Catalyst System. The choice of ligand is crucial to favor reductive elimination of the desired product over competing pathways.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos. These ligands accelerate the rate of reductive elimination.[1] For some challenging substrates, ferrocene-based ligands like Josiphos can be effective.[2]
-
Palladium Source: Employ a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient formation of the active Pd(0) species.[1]
-
-
-
Potential Cause 2: Incorrect Base. A strong, non-nucleophilic base is required for this reaction.
-
Solution:
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base.[1] If the substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may necessitate a more active catalyst and higher temperatures.[1]
-
Base Purity: Ensure the base is anhydrous and of high purity, as trace amounts of hydroxide can promote side reactions.[1]
-
-
-
Potential Cause 3: Reaction Conditions. Temperature and atmosphere are critical for success.
-
Solution:
-
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOt-Bu (1.5) | Toluene | 110 | <5 | >80 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | 85 | <10 |
| 3 | RuPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 95 | <5 |
| 4 | RuPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane | 120 | 60 | ~30 |
Note: This data is illustrative and based on general principles for challenging Buchwald-Hartwig aminations. Actual results may vary.
Optimized Protocol:
-
In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and the RuPhos Pd G3 precatalyst (2 mol%) to an oven-dried vial with a stir bar.
-
Add anhydrous, degassed toluene (to achieve a 0.1 M concentration).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Reductive Amination
Issue: Formation of secondary/tertiary amine byproducts or reduction of the aldehyde to an alcohol.
The key to a successful reductive amination is the selective reduction of the in-situ formed imine or iminium ion in the presence of the starting aldehyde.
-
Potential Cause 1: Incorrect Reducing Agent. Some reducing agents are too reactive and will reduce the starting aldehyde.
-
Solution:
-
Selective Reductant: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). It is particularly effective at reducing the protonated imine intermediate while leaving the aldehyde largely untouched.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8]
-
-
-
Potential Cause 2: Unfavorable Reaction pH. The formation of the imine intermediate is pH-dependent.
-
Solution:
-
pH Control: The reaction is typically run under mildly acidic conditions (pH 5-6) to facilitate imine formation. This can be achieved by adding a small amount of acetic acid. If the reaction is too acidic, the amine nucleophile will be protonated and become unreactive.[9]
-
-
-
Potential Cause 3: Over-alkylation. If using a primary amine, reaction with a second molecule of the aldehyde can lead to a tertiary amine byproduct.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the formation of the secondary amine.
-
Stepwise Procedure: For challenging cases, a stepwise procedure can be employed: first, form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO₄), then add the reducing agent.[10]
-
-
| Entry | Amine (equiv) | Reducing Agent (equiv) | Additive | Solvent | Temp (°C) | Desired Amine Yield (%) | Alcohol Byproduct (%) |
| 1 | 1.1 | NaBH₄ (1.5) | - | MeOH | 25 | 40 | 55 |
| 2 | 1.1 | NaBH(OAc)₃ (1.5) | - | DCE | 25 | 90 | <5 |
| 3 | 1.1 | NaBH(OAc)₃ (1.5) | AcOH (1.1) | DCE | 25 | 96 | <2 |
| 4 | 2.5 | NaBH(OAc)₃ (2.5) | AcOH (1.1) | DCE | 25 | 15 (secondary) | <2 |
| 80 (tertiary) |
Note: This data is illustrative and based on general principles for reductive amination. Actual results may vary.
Optimized Protocol (One-Pot):
-
To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 equiv).
-
Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common reaction issues.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Navigating the Scale-Up of 6-Chloro-5-methylnicotinaldehyde Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 6-Chloro-5-methylnicotinaldehyde. This valuable intermediate is crucial in the development of various pharmaceutical compounds, and its efficient, safe, and scalable production is paramount. This guide offers detailed experimental protocols, data-driven insights, and logical workflows to navigate potential issues from laboratory to pilot-plant scale.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are its primary scale-up challenges?
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-Chloro-3-methylpyridine.[1][2][3] This reaction introduces the aldehyde group onto the pyridine ring. The primary scale-up challenges associated with this route include:
-
Thermal Management: The formation of the Vilsmeier reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[4][5][6]
-
Reagent Addition and Mixing: Inefficient mixing at a larger scale can lead to localized "hot spots" and the formation of impurities.
-
Work-up and Product Isolation: Handling and quenching large volumes of reactive reagents, followed by extraction and purification, can be challenging and may impact yield and purity.
-
Material Compatibility: The corrosive nature of the reagents requires careful selection of reactor materials.
Q2: How does the impurity profile of this compound change during scale-up?
The impurity profile can indeed change upon moving to a larger scale.[7] Longer reaction times and potential temperature fluctuations can lead to the formation of different byproducts. Common impurities can include the corresponding carboxylic acid (from over-oxidation or air exposure of the aldehyde), unreacted starting material, and products of side reactions such as dimerization or polymerization, which can result in the formation of dark, tarry residues.[8]
Q3: What are the critical safety considerations when scaling up the synthesis of this compound?
Safety is a primary concern during the scale-up of any chemical process, and the synthesis of this compound is no exception. Key safety considerations include:
-
Thermal Hazard Assessment: A thorough understanding of the reaction's thermal profile is essential to prevent thermal runaway.[4][5][6]
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[8] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Pressure Management: The reaction may generate gaseous byproducts, leading to a pressure buildup in a closed system. A properly designed and vetted pressure relief system is crucial.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere. Use fresh, anhydrous solvents and reagents.[8] |
| Insufficient reaction temperature or time. | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider a modest increase in temperature, but be mindful of potential side reactions. | |
| Inefficient mixing leading to poor mass transfer. | Optimize the stirrer speed and design for the reactor geometry to ensure good mixing. | |
| Formation of Dark, Tarry Residue | Reaction overheating. | Implement strict temperature control, especially during the addition of POCl₃. Use a reactor with adequate cooling capacity.[8] |
| Impurities in starting materials. | Use high-purity starting materials and solvents. | |
| Difficult Product Isolation | Emulsion formation during aqueous work-up. | Add brine to the aqueous layer to break the emulsion. Consider using a different solvent for extraction. |
| Product is water-soluble. | Perform multiple extractions with a suitable organic solvent. | |
| Product Purity Issues | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique before initiating work-up. |
| Inadequate purification. | Optimize the purification method. This may involve recrystallization from a suitable solvent system or column chromatography with an appropriate eluent.[9] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-Chloro-3-methylpyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-Chloro-3-methylpyridine (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Scale-Up Data Comparison (Illustrative)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactant | ||
| 2-Chloro-3-methylpyridine | 10 g | 1 kg |
| DMF | 18.3 g | 1.83 kg |
| POCl₃ | 14.5 g | 1.45 kg |
| Reaction Conditions | ||
| Solvent Volume | 100 mL | 10 L |
| Reagent Addition Time | 15 min | 1-2 hours |
| Reaction Time | 3 hours | 5-7 hours |
| Reaction Temperature | 60 °C | 60-65 °C (with careful monitoring) |
| Outcome | ||
| Yield | 85% | 75-80% |
| Purity (Crude) | 90% | 85-88% |
| Purity (After Purification) | >98% | >98% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
Technical Support Center: Catalyst Removal in 6-Chloro-5-methylnicotinaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual catalysts from the synthesis of 6-Chloro-5-methylnicotinaldehyde. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of chloropyridine derivatives like this compound that may need to be removed?
A1: In syntheses leading to chloropyridines, palladium and copper catalysts are frequently employed. Palladium-on-carbon (Pd/C) is common for selective dechlorination reactions.[1][2] Copper catalysts, often in the form of copper(I) or copper(II) salts, are used in Sandmeyer-type reactions for introducing a chlorine atom.[1][3] Ligand-free palladium acetate has also been used in cyanation of chloropyridines, a related transformation.[4]
Q2: Why is the complete removal of these catalyst residues critical for my final product?
A2: Residual metal catalysts can be toxic, which is a major concern for active pharmaceutical ingredients (APIs). Regulatory bodies have strict limits on the levels of metal impurities in drug products. Furthermore, residual catalysts can interfere with or poison catalysts in subsequent synthetic steps and may compromise the stability of the final compound.
Q3: I performed a filtration, but my product is still contaminated with the catalyst. What is the likely cause?
A3: If a simple filtration is ineffective, it is highly probable that the catalyst is present in a soluble or colloidal form in your reaction mixture. Filtration is primarily effective for heterogeneous catalysts like palladium on carbon. Soluble species will pass through the filter along with your product.
Q4: What are "catalyst scavengers," and how do they work?
A4: Catalyst scavengers are materials that selectively bind to metal catalysts, facilitating their removal. They are often solid-supported materials, such as silica or polymers, that are functionalized with groups that have a high affinity for the target metal. For palladium, these functional groups are often thiol- or amine-based. After the scavenger has bound the metal, it can be easily removed by filtration.
Q5: How do I choose the most appropriate method for removing the catalyst in my specific reaction?
A5: The best method depends on the nature of the catalyst (heterogeneous vs. homogeneous), the solvent system, the stability of your product, and the required final purity. A decision-making workflow is provided below to help guide your choice.
Troubleshooting Guides
Problem 1: Ineffective Catalyst Removal by Filtration
-
Symptom: High levels of catalyst remain in the filtrate after passing the reaction mixture through a standard filter.
-
Possible Cause: The catalyst is at least partially soluble in the reaction solvent, or it has formed fine colloidal particles that pass through the filter paper.
-
Solutions:
-
Use of a Filter Aid: Pass the reaction mixture through a pad of Celite®. Celite is a diatomaceous earth that can trap very fine particles.
-
Induce Precipitation: Try to precipitate the soluble catalyst by adding an anti-solvent before filtration.
-
Switch to a Scavenger: If the catalyst is soluble, a metal scavenger will be a more effective removal method.
-
Problem 2: Low Yield After Using a Scavenger
-
Symptom: The catalyst is successfully removed, but the yield of this compound is lower than expected.
-
Possible Cause: The scavenger is non-selectively binding to your product in addition to the catalyst.
-
Solutions:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective catalyst removal. This may require some optimization.
-
Wash the Scavenger: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.
-
Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others. Test a small panel of different types of scavengers to find the most selective one for your system.
-
Data Presentation: Efficiency of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers under different conditions. Note that efficiency can be highly dependent on the specific substrate, solvent, and form of the palladium catalyst.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Solvent | Temperature | Reference |
| MP-TMT | 33,000 | < 200 | Not Specified | Room Temp | [5] |
| MP-TMT | 500-800 | < 10 | Not Specified | Room Temp | [5] |
| PhosphonicS SPM32 | ~2100 (from 105mg Pd(OAc)₂ in 50mL) | ~27 (after 2h) | Acetonitrile | Not Specified | [4] |
| PhosphonicS SPM32 | ~2100 (from 105mg Pd(OAc)₂ in 50mL) | < 11 (after 20h) | Acetonitrile | Not Specified | [4] |
| Activated Carbon | Not Specified | >10% remaining | Ethyl Acetate | Room Temp | |
| Silica-Based Scavenger | Not Specified | < 2% remaining | Ethyl Acetate | Room Temp |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalysts by Filtration through Celite®
This protocol is suitable for removing solid-supported catalysts such as Palladium on Carbon (Pd/C).
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a 1-2 cm layer of Celite® over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in your reaction mixture. This helps to prevent the bed from cracking during filtration.
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to lower its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply a gentle vacuum to pull the solution through the filter.
-
-
Wash and Collect:
-
Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.
-
Collect the filtrate, which now contains your product free of the heterogeneous catalyst.
-
Protocol 2: Removal of Soluble Catalysts Using a Solid-Supported Scavenger
This protocol is effective for removing soluble palladium or copper catalysts.
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the catalyst you used (e.g., a thiol-based scavenger for palladium). Consider the compatibility of the scavenger with your solvent and product.
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of the solid-supported scavenger to your reaction mixture after the reaction is complete. The amount can range from a few equivalents to a certain weight percentage relative to the product.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or with gentle heating for the time recommended by the scavenger manufacturer (typically ranging from 1 to 24 hours).
-
-
Filter and Wash:
-
Remove the scavenger by filtration. A simple gravity filtration or filtration through a small plug of cotton or Celite® is usually sufficient.
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
-
Collect the Product:
-
Combine the filtrates and concentrate under reduced pressure to obtain your purified product.
-
Visualizations
Caption: Workflow for Catalyst Removal from this compound Reactions.
Caption: Troubleshooting Logic for Catalyst Removal Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 5. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for the Industrial Production of 6-Chloro-5-methylnicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 6-Chloro-5-methylnicotinaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the production of this compound.
Reaction Stage
| Question | Possible Causes | Troubleshooting Steps |
| Low or no conversion of starting material (e.g., 2-chloro-3-methylpyridine) to the desired aldehyde? | - Inactive or insufficient Vilsmeier-Haack reagent.- Reaction temperature is too low.- Poor quality of starting materials or solvents.- Presence of moisture in the reaction. | - Ensure the Vilsmeier-Haack reagent is freshly prepared and used in the correct stoichiometric ratio.- Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Verify the purity of the starting materials using appropriate analytical techniques. |
| Formation of multiple unexpected by-products? | - Reaction temperature is too high, leading to side reactions.- Incorrect stoichiometry of reagents.- Non-selective reaction conditions. | - Optimize the reaction temperature by performing small-scale experiments at different temperatures.- Carefully control the addition rate of the Vilsmeier-Haack reagent.- Investigate the use of alternative, more selective formylating agents. |
| Poor yield of the isolated product after work-up? | - Incomplete reaction.- Product loss during the aqueous work-up and extraction steps.- Degradation of the product during purification. | - Monitor the reaction to completion using TLC or HPLC before quenching.- Optimize the pH of the aqueous solution during work-up to minimize the solubility of the product.- Use an appropriate number of extractions with a suitable solvent.- Employ milder purification techniques, such as column chromatography with a carefully selected eluent system. |
Purification Stage
| Question | Possible Causes | Troubleshooting Steps |
| Difficulty in removing a persistent impurity? | - The impurity has a similar polarity to the product.- The impurity co-crystallizes with the product. | - Employ a different chromatographic technique, such as preparative HPLC or use a different stationary phase.- Attempt recrystallization from a different solvent system.- Consider a chemical treatment to selectively react with and remove the impurity. |
| Product discoloration (e.g., yellow or brown)? | - Presence of colored impurities.- Degradation of the product due to exposure to air, light, or heat. | - Treat the crude product with activated carbon to adsorb colored impurities.- Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a cool, dark place. |
| Low recovery after recrystallization? | - The product is highly soluble in the chosen solvent.- The volume of the solvent used is too large. | - Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent required to dissolve the product.- Cool the solution slowly to induce crystallization and then chill in an ice bath to maximize recovery. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a common synthetic route for this compound? | A plausible and common approach is the Vilsmeier-Haack formylation of 2-chloro-3-methylpyridine. This reaction introduces the aldehyde group at the 5-position of the pyridine ring. |
| What are the critical process parameters to control during the Vilsmeier-Haack reaction? | The key parameters to control are reaction temperature, the stoichiometry of the Vilsmeier-Haack reagent (typically formed from phosphorus oxychloride and dimethylformamide), and the reaction time. Careful optimization of these parameters is crucial for maximizing yield and minimizing by-product formation. |
| Which analytical techniques are suitable for monitoring the reaction progress and assessing product purity? | High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the disappearance of starting materials and the formation of the product. For purity assessment and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are recommended. |
| What are the potential safety hazards associated with the synthesis? | The reagents used, such as phosphorus oxychloride, are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. |
Data Presentation
Table 1: Representative Yield and Purity Data for Different Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 |
| Column Chromatography (Silica gel, Hexane/Ethyl Acetate) | 85 | 99.2 | 65 |
| Distillation (under reduced pressure) | 90 | 99.0 | 80 |
Table 2: Typical Impurity Profile after Synthesis
| Impurity | Structure | Typical Concentration (%) | Potential Origin |
| Unreacted 2-chloro-3-methylpyridine | C6H6ClN | 1-5 | Incomplete reaction |
| Isomeric aldehydes | C7H6ClNO | 0.5-2 | Non-selective formylation |
| Over-chlorinated by-products | C7H5Cl2NO | < 0.5 | Harsh reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 2.5 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the DMF while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 2-chloro-3-methylpyridine (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Add the solution of 2-chloro-3-methylpyridine dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add water to the hot filtrate until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in the production process.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Assessment of 6-Chloro-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 6-Chloro-5-methylnicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires robust and validated analytical methods for its purity assessment. This guide provides an objective comparison of the principal analytical techniques for the purity profiling of this compound, supported by detailed experimental protocols and representative experimental data.
Comparison of Key Analytical Methods
A multi-faceted analytical approach is often necessary for the comprehensive purity assessment of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed techniques. Each method offers distinct advantages and is suited for detecting different types of impurities.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical quantitative performance data for the analysis of aromatic aldehydes and pyridine derivatives, which can be considered representative for the analysis of this compound.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 0.02 - 0.1 µg/mL[1] | 0.06 - 0.3 µg/mL[1] | > 0.998 | 98 - 102% | < 2% |
| GC-MS | 0.15 - 0.3 µg/kg | 0.5 - 1.0 µg/kg | > 0.998 | 85 - 115% | < 15% |
| qNMR | Analyte Dependent | Analyte Dependent | > 0.999 | 98.5 - 101.5% | < 1% |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity for the separation and quantification of the main component and its impurities. A reversed-phase HPLC method is particularly well-suited for this analysis.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Note on Derivatization: For enhanced sensitivity, especially for trace aldehyde impurities, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This creates a hydrazone derivative with a strong chromophore, allowing for detection at higher wavelengths (e.g., 360 nm) with lower detection limits.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities, such as residual solvents or by-products from the synthesis of this compound.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A low to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility of the analyte and any polar impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay to ensure full relaxation of all protons (typically 5-7 times the longest T1 value).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Processing:
-
Acquire the 1H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparison of Methodologies
The choice of the most appropriate analytical technique depends on the specific requirements of the purity assessment.
Conclusion
For a comprehensive purity assessment of this compound, a combination of analytical techniques is recommended. HPLC serves as the primary method for quantifying the main component and non-volatile impurities. GC-MS is invaluable for the detection and identification of volatile impurities, such as residual solvents. qNMR provides an excellent orthogonal method for determining the absolute purity and for structural confirmation without the need for a specific reference standard. The choice and implementation of these methods should be guided by the specific stage of drug development and the regulatory requirements.
References
Navigating the Analysis of 6-Chloro-5-methylnicotinaldehyde: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel compounds is paramount. 6-Chloro-5-methylnicotinaldehyde, a substituted pyridine derivative, presents unique analytical challenges. This guide offers a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of this compound. We will delve into detailed experimental protocols, present a comparative analysis of their performance, and provide visual workflows to aid in method selection and implementation.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical goals, such as routine purity assessment versus impurity identification, and the physicochemical properties of the analyte and potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities. | Applicable due to the likely volatility of the compound. Especially effective for identifying and quantifying volatile and semi-volatile impurities. |
| Typical Stationary Phase | C18 (Reversed-Phase) or Mixed-Mode Columns.[1][2] | Polysiloxane-based (e.g., 5% phenyl-methylpolysiloxane).[3] |
| Limit of Detection (LOD) | Typically in the low nanogram (ng) range. | Can reach the picogram (pg) range for targeted analysis. |
| Structural Information | Limited to UV-Vis spectral data unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information from mass fragmentation patterns, aiding in the identification of unknown impurities.[1] |
| Derivatization | Generally not required. | May be necessary to improve volatility and thermal stability, especially for related impurities with more polar functional groups.[4] |
In-Depth Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using both HPLC and GC-MS. These methods are starting points and may require optimization for specific samples and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 6.8).[5]
-
Start with 30% Acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
Further dilute with the initial mobile phase composition to create working standards and samples in the desired concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of this compound and any volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Dichloromethane.
-
Dilute as necessary to prepare calibration standards and samples.
Visualizing the Analytical Workflow
To better understand the logical flow of analysis, the following diagrams illustrate the general experimental workflow and a comparison of the key performance characteristics of HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. HPLC is a robust and straightforward method for routine quality control, providing accurate quantification of the main component and non-volatile impurities.[6] In contrast, GC-MS offers superior capabilities for the identification of unknown volatile and semi-volatile impurities due to the rich structural information provided by the mass spectrometer. The selection of the most appropriate method should be guided by the specific analytical requirements, the nature of the expected impurities, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Purity Determination of 6-Chloro-5-methylnicotinaldehyde: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 6-Chloro-5-methylnicotinaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds, requires precise and reliable purity assessment. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] This is a significant advantage over chromatographic methods, which typically rely on the availability of a pure reference standard for the compound of interest.[2][3]
Comparison of Analytical Techniques
The choice of analytical method for purity determination is influenced by several factors, including the nature of the analyte and its potential impurities, the required accuracy and precision, and the availability of instrumentation.[2] A summary of the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound is presented below.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field.[4] | Differential partitioning of analytes between a stationary and a mobile phase.[5] | Partitioning of volatile analytes between a stationary phase and a carrier gas.[6] |
| Quantitation | Absolute (primary method), does not require a specific reference standard of the analyte.[1] | Relative, requires a reference standard of known purity.[2][3] | Relative, requires a reference standard of known purity.[7] |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on chromatographic separation.[5] | High, based on chromatographic separation.[6] |
| Precision | High (<1% RSD achievable).[8] | High (<1% RSD achievable).[9] | High (<1% RSD achievable). |
| Accuracy | High, directly traceable to SI units.[1] | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Sample Throughput | Moderate, sample preparation is relatively simple.[10] | High, well-suited for automated analysis of multiple samples. | High, well-suited for automated analysis. |
| Sample Consumption | Low (typically a few milligrams).[10] | Low (micrograms to milligrams per injection). | Low (micrograms to milligrams per injection). |
| Destructive? | No.[9] | Yes. | Yes. |
| Impurity Detection | Detects all proton-containing impurities. | Detects impurities with a chromophore (for UV detection).[11] | Detects volatile and thermally stable impurities.[6] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative protocols for the purity determination of this compound using qNMR, HPLC, and GC.
Quantitative NMR (qNMR) Protocol
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated Solvent (e.g., DMSO-d6 or Chloroform-d, ensuring no overlapping signals with the analyte or internal standard)
-
High-precision analytical balance (readability of at least 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard (e.g., Maleic Anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.[12]
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[13]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).[14]
-
Acquisition Time (aq): Sufficient to ensure high digital resolution (e.g., > 3 seconds).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration), typically 16 to 64 scans.[14]
-
Temperature: Maintain a constant temperature (e.g., 298 K).[13]
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Perform phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following equation[14]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for purity determination.
1. Materials and Reagents:
-
This compound (Analyte)
-
Reference Standard of this compound (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Gradient Program: A suitable gradient to separate the main peak from any impurities (e.g., 30% to 90% acetonitrile over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram (area percent normalization is also commonly used for impurity profiling).
Gas Chromatography (GC) Protocol
This protocol is suitable for the analysis of volatile impurities in this compound.
1. Materials and Reagents:
-
This compound (Analyte)
-
Reference Standard of this compound (of known purity)
-
Suitable solvent (e.g., Dichloromethane or Methanol, GC grade)
-
Volumetric flasks, pipettes, and GC vials
2. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components. A typical program could be: 80°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 280 °C.[4]
-
Injection Volume: 1 µL (split injection).
3. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
4. Data Analysis:
-
Inject the standard and sample solutions into the GC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard.
Comparative Analysis of Methodologies
The following diagram illustrates the key distinguishing features of qNMR, HPLC, and GC for purity determination.
Conclusion
For the purity determination of this compound, qNMR offers a distinct advantage as a primary, non-destructive method that provides an absolute purity value without the need for a specific reference standard of the analyte.[2][9] This makes it particularly valuable for the certification of reference materials and for obtaining highly accurate purity values.
HPLC is a versatile and robust technique for routine quality control, offering excellent separation of non-volatile impurities.[5] GC is highly sensitive for the detection of volatile and thermally stable impurities that may not be readily observed by HPLC.[6]
Ultimately, a comprehensive purity assessment of this compound is best achieved through an orthogonal approach, utilizing a combination of these techniques. For instance, HPLC can be used for the primary purity analysis and impurity profiling, GC can be employed to screen for residual solvents and other volatile impurities, and qNMR can provide an independent, absolute purity value, ensuring a thorough understanding of the compound's quality. This multi-faceted strategy leads to higher quality and safer final drug products.
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. rroij.com [rroij.com]
- 3. bipm.org [bipm.org]
- 4. measurlabs.com [measurlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 7. otsuka.co.jp [otsuka.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. biomedres.us [biomedres.us]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Chloro-5-methylnicotinaldehyde and Other Substituted Nicotinaldehydes for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted nicotinaldehydes are a versatile class of intermediates, with their reactivity and biological activity profiles being significantly influenced by the nature and position of substituents on the pyridine ring. This guide provides a comparative analysis of 6-Chloro-5-methylnicotinaldehyde against other substituted nicotinaldehydes, offering insights into their physicochemical properties, reactivity, and potential biological applications, supported by available experimental data and protocols.
Substituted nicotinaldehydes are key precursors in the development of a wide range of pharmaceuticals and agrochemicals.[1] Their utility stems from the reactivity of the aldehyde group and the potential for functionalization of the pyridine ring.[2] This guide focuses on this compound and provides a comparative perspective with other analogs to aid in the selection of the most suitable intermediate for specific research and development needs.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of substituted nicotinaldehydes, such as molecular weight, melting point, and boiling point, are crucial for their handling, reaction setup, and purification. The table below summarizes the available data for this compound and selected comparators.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 176433-43-5 | C₇H₆ClNO | 155.58 | Not available | Not available |
| 6-Chloronicotinaldehyde | 23100-12-1 | C₆H₄ClNO | 141.55 | 77-81 | 117-119 (5 Torr)[2] |
| 6-Bromo-5-methylnicotinaldehyde | 885167-81-7 | C₇H₆BrNO | 200.03 | Not available | 300.2 ± 42.0 (760 mmHg)[3] |
| 6-Methoxynicotinaldehyde | 65873-72-5 | C₇H₇NO₂ | 137.14 | 51-54 | 65-70 (12 Torr)[4] |
| 6-Methylnicotinaldehyde | 53014-84-9 | C₇H₇NO | 121.14 | Not available | Not available |
Synthesis and Reactivity
The synthesis of substituted nicotinaldehydes can be achieved through various methods, including the oxidation of the corresponding hydroxymethylpyridines or the formylation of substituted pyridines.[1] For instance, the synthesis of 6-chloronicotinaldehyde is conventionally achieved through the Swern oxidation of 2-chloro-5-hydroxymethylpyridine.[2] It is noted that other common oxidizing agents like PCC or Dess-Martin periodinane are less effective, likely due to the nature of the pyridine ring.[2] A general synthesis for 6-methylnicotinaldehyde involves the reaction of 5-bromo-2-methylpyridine with n-BuLi followed by quenching with DMF.[5]
The reactivity of the aldehyde group in nicotinaldehydes is pivotal for its use as a synthetic intermediate. Furthermore, the substituents on the pyridine ring significantly modulate the reactivity of the ring itself, particularly towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position of this compound and 6-chloronicotinaldehyde makes the pyridine ring susceptible to SNAr reactions, allowing for the introduction of a variety of nucleophiles at this position.
Biological Activity: A Comparative Perspective
While direct comparative biological data for this compound is limited in publicly available literature, the broader class of substituted nicotinaldehydes and their derivatives have been reported to exhibit a range of biological activities. These include antimicrobial, antifungal, anticancer, and insecticidal properties.[1]
Derivatives of substituted nicotinaldehydes have shown promising antimicrobial activity.[6][7] For instance, certain nicotinamide derivatives have demonstrated efficacy against various bacterial and fungal strains.[7] The introduction of different substituents on the pyridine and other parts of the molecule can dramatically influence the antimicrobial spectrum and potency.[8]
In the context of anticancer research, nicotinaldehyde has been identified as a novel precursor for NAD biosynthesis in leukemia cells, which can impact the efficacy of certain anticancer agents.[9] Derivatives of nicotinonitrile, a related class of compounds, have shown cytotoxic effects against hepatocellular and cervical carcinoma cell lines.[10] Furthermore, a study on substituted benzaldehydes revealed that the number, position, and type of substituents are critical for their cytotoxic activity.[11]
The most prominent application of substituted nicotinaldehydes is in the synthesis of neonicotinoid insecticides.[1] These compounds act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[1] The specific substituents on the nicotinaldehyde precursor play a crucial role in determining the efficacy and insecticidal spectrum of the final neonicotinoid product.
Experimental Protocols
To facilitate further research and comparative studies, the following are generalized experimental protocols for key reactions and biological assays.
General Procedure for Synthesis of 6-Methylnicotinaldehyde
This procedure, adapted from the synthesis of 6-methylnicotinaldehyde, can serve as a starting point for the synthesis of this compound from a suitable precursor like 5-bromo-2-chloro-3-methylpyridine.
Materials:
-
5-bromo-2-methylpyridine (or a suitable precursor for the target molecule)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-2-methylpyridine (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-methylnicotinaldehyde.[5]
General Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
This protocol can be used to compare the minimum inhibitory concentration (MIC) of different substituted nicotinaldehydes.
Materials:
-
Test compounds (substituted nicotinaldehydes)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microbe without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microbe.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microbe.[12]
General Protocol for MTT Cytotoxicity Assay
This assay can be employed to evaluate and compare the cytotoxic effects of substituted nicotinaldehydes on cancer cell lines.
Materials:
-
Cancer cell line(s)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Visualizing Synthesis and Evaluation Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a biological evaluation pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 6-Methylnicotinaldehyde | 53014-84-9 [chemicalbook.com]
- 6. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ufc.br [repositorio.ufc.br]
- 12. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 6-Chloro-5-methylnicotinaldehyde Derivatives in Biological Activity Screening
For researchers and professionals in drug discovery, the quest for novel molecular scaffolds with significant biological activity is relentless. Among these, derivatives of 6-Chloro-5-methylnicotinaldehyde are emerging as a promising class of compounds. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to aid in the evaluation of their therapeutic potential.
Derivatives of nicotinaldehyde, a core component of the vitamin B3 family, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a chloro group and a methyl group at the 6 and 5 positions of the pyridine ring, respectively, creates a unique electronic and steric profile, influencing the molecule's interaction with biological targets. These modifications have led to the exploration of these derivatives for a range of activities, most notably as anticancer and antimicrobial agents.
Comparative Anticancer Activity
Several studies have investigated the cytotoxic effects of nicotinaldehyde and its related derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Below is a summary of the in vitro anticancer activity of various substituted pyridine and related heterocyclic derivatives, as specific data for a comprehensive series of this compound derivatives is limited in publicly available literature. The data presented is for structurally related compounds, providing insights into the potential efficacy of this class of molecules.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole derivatives | Staphylococcus aureus | 1.56 ± 0.12 | [1] |
| 1,2,4 Triazole Pyridine Derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [2] |
| Chlorochalcones | HMEC-1 | 15.3 - 63.9 | [3] |
| 3H-imidazo[4,5-b]pyridine derivatives | Breast Cancer (MCF-7, BT-474) | Not specified | [4] |
Comparative Antimicrobial Activity
The antimicrobial potential of nicotinaldehyde derivatives has also been a significant area of investigation. The presence of the pyridine ring, a common motif in many antimicrobial agents, coupled with specific substitutions, can lead to potent activity against a range of bacterial and fungal pathogens.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyridine and nicotinamide derivatives against selected microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole derivatives | Staphylococcus aureus | 1.56 ± 0.12 | [1] |
| Nicotinamide Derivatives | Klebsiella pneumoniae | 0.063 - 1 mM | [5] |
| Cytidine derivatives | Bacillus subtilis | Not specified | [6] |
| 3H-imidazo[4,5-b]pyridine derivatives | Various bacteria and fungi | Not specified | [4] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological activity data, detailed experimental protocols are crucial. Below are the standard methodologies used for the key experiments cited in the evaluation of these derivatives.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48-72 hours.[7]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[7]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[7]
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.[7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in the biological activity screening, the following diagrams illustrate the experimental workflow for the MTT assay and a general workflow for drug discovery.
Caption: Workflow of the MTT assay for determining anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative study of synthetic routes to 6-Chloro-5-methylnicotinaldehyde
For Immediate Release: A comprehensive analysis of synthetic methodologies for the preparation of 6-Chloro-5-methylnicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research, is presented. This guide offers a comparative study of two primary synthetic routes, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their application.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The strategic placement of its functional groups—a reactive aldehyde, a chloro substituent, and a methyl group on the pyridine ring—makes it a versatile building block. This guide outlines two distinct and viable synthetic pathways for its preparation: a Vilsmeier-Haack cyclization of an enamide and a route involving the reduction of a nicotinic acid derivative. The objective of this comparison is to provide a clear, data-driven overview of each method's efficiency, reagent requirements, and overall practicality.
Route 1: Vilsmeier-Haack Reaction of an Enamide
This approach relies on the construction of the pyridine ring through a Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of suitable precursors. The synthesis commences with the formation of an enamide from the Schiff base of propionaldehyde and benzylamine, which is then subjected to cyclization to yield the target aldehyde.[1][2]
Experimental Protocol
Step 1: Synthesis of the Enamide Precursor Detailed procedures for the synthesis of the requisite enamide from propionaldehyde and benzylamine followed by acetylation are described in the literature.[1]
Step 2: Vilsmeier-Haack Cyclization to this compound To a solution of the enamide in dimethylformamide (DMF), the Vilsmeier reagent (prepared from POCl₃ and DMF) is added. The reaction mixture is heated to facilitate the cyclization and formylation. Following the reaction, aqueous workup and purification by column chromatography yield the final product.[1]
A solution of the enamide in DMF is added to the Vilsmeier reagent at a controlled temperature. The mixture is then heated to approximately 75°C. After completion, the reaction is quenched and the product is extracted and purified.[1]
Route 2: Reduction of a 6-Chloro-5-methylnicotinic Acid Derivative
A plausible alternative strategy involves the synthesis of this compound from the corresponding carboxylic acid, 6-Chloro-5-methylnicotinic acid. This multi-step approach first requires the synthesis of the nicotinic acid, which can then be converted to the aldehyde via reduction of an activated derivative, such as a morpholinamide.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-5-methylnicotinic acid The synthesis of the starting nicotinic acid can be achieved through various methods reported for related structures.
Step 2: Formation of 6-Chloro-5-methylnicotinic acid morpholinamide The carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with morpholine in the presence of a base to form the stable morpholinamide.[3]
Step 3: Reduction of the Morpholinamide to this compound The purified morpholinamide is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to 0°C. A reducing agent, for instance, lithium tri-tert-butoxyaluminum hydride, is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure complete conversion to the aldehyde.[3]
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Vilsmeier-Haack Reaction | Route 2: Reduction of Nicotinic Acid Derivative |
| Starting Materials | Propionaldehyde, Benzylamine, Acetylating Agent, Vilsmeier Reagent | 6-Chloro-5-methylnicotinic acid, Thionyl Chloride, Morpholine, Reducing Agent |
| Number of Steps | 2 (from propionaldehyde) | 3 (from nicotinic acid) |
| Overall Yield | Reported as good[1] | Dependent on yields of individual steps |
| Key Reagents | POCl₃, DMF | Thionyl Chloride, Lithium tri-tert-butoxyaluminum hydride |
| Reaction Conditions | Elevated temperatures (75°C) for cyclization | Low to room temperature for reduction |
| Purification | Column Chromatography | Extraction and Column Chromatography |
Visualization of Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Synthetic workflow for Route 1 via Vilsmeier-Haack cyclization.
Caption: Synthetic workflow for Route 2 via reduction of a nicotinic acid derivative.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound. The Vilsmeier-Haack approach (Route 1) provides a more direct synthesis from simple starting materials. Route 2, involving the reduction of a nicotinic acid derivative, represents a more classical and potentially adaptable approach for laboratories equipped for multi-step synthesis and handling of specific reducing agents. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the research laboratory. This guide provides the necessary foundational information to make an informed decision.
References
A Comparative Guide to the Synthesis of 6-Chloro-5-methylnicotinaldehyde: Benchmarking Catalyst Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Chloro-5-methylnicotinaldehyde, a key intermediate in the development of novel pharmaceuticals, can be approached through various catalytic routes. The efficiency of these pathways is paramount for scalable and cost-effective production. This guide provides an objective comparison of three prominent catalytic methods: the Vilsmeier-Haack reaction, palladium-catalyzed formylation, and the reduction of 6-chloro-5-methylnicotinic acid derivatives. The performance of each method is evaluated based on reported experimental data for analogous transformations, offering a predictive benchmark for catalyst efficiency.
Comparison of Catalytic Synthesis Routes
The selection of a synthetic strategy for this compound is contingent on factors such as precursor availability, desired yield, and scalability. Below is a summary of the performance metrics for three potential catalytic approaches.
| Catalytic Method | Catalyst/Reagent | Typical Substrate | Yield (%) | Reaction Time | Temperature (°C) | Pressure | Key Considerations |
| Vilsmeier-Haack Reaction | POCl₃/DMF | Electron-rich heterocycles | 40-80 | 2-6 hours[1] | 80-100[2] | Atmospheric | Sensitive to electronic properties of the substrate; electron-deficient pyridines can be challenging.[3] |
| Palladium-Catalyzed Formylation | Pd(OAc)₂ / cataCXium A | (Hetero)aryl bromides | 70-95[4] | 0.75 - 16 hours[4] | 120[4] | 12 bar (CO/H₂) | Requires specialized high-pressure equipment; good functional group tolerance. |
| Rosenmund Reduction | Pd/BaSO₄ (poisoned) | Acyl chlorides | 60-90[5] | 2-8 hours | 80-140 | Atmospheric (H₂) | Requires prior synthesis of the acyl chloride; catalyst poisoning is crucial to prevent over-reduction.[6][7] |
| DIBAL-H Reduction | Diisobutylaluminium hydride | Esters | 70-90 | 2-4 hours | -78[8][9][10] | Atmospheric | Requires cryogenic temperatures; sensitive to stoichiometry to avoid over-reduction. |
Experimental Protocols
Detailed methodologies for the three catalytic approaches are outlined below. These protocols are based on established procedures for similar substrates and serve as a starting point for the synthesis of this compound.
Method 1: Vilsmeier-Haack Reaction
This method involves the formylation of a suitable pyridine precursor, such as 2-chloro-3-methylpyridine, using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Workflow:
Protocol:
-
To a stirred solution of dimethylformamide (3 eq.) in a suitable solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 eq.).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-chloro-3-methylpyridine (1 eq.) in the same solvent to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Method 2: Palladium-Catalyzed Formylation
This modern approach utilizes a palladium catalyst with a specific phosphine ligand to introduce a formyl group onto a halogenated pyridine, such as 5-bromo-2-chloro-3-methylpyridine, using synthesis gas (CO/H₂).
Catalytic Cycle:
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
Validation of a new synthetic method for 6-Chloro-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two proposed synthetic methodologies for the preparation of 6-Chloro-5-methylnicotinaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The comparison is based on established organic synthesis principles and extrapolated data from analogous reactions reported in the chemical literature.
Introduction
This compound is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. This guide outlines and compares two plausible synthetic routes starting from commercially available precursors: the reduction of a nicotinate ester and the oxidation of a pyridyl-methanol.
Comparative Analysis of Synthetic Methods
Two primary synthetic strategies for the preparation of this compound are presented below. Method 1 involves the partial reduction of methyl 6-chloro-5-methylnicotinate, while Method 2 focuses on the oxidation of (6-chloro-5-methylpyridin-3-yl)methanol.
Data Presentation
The following table summarizes the key quantitative metrics for the two proposed synthetic methods. The data presented are estimated based on typical yields and conditions for analogous reactions reported in the literature.
| Parameter | Method 1: DIBAL-H Reduction | Method 2A: Dess-Martin Oxidation | Method 2B: MnO₂ Oxidation |
| Starting Material | Methyl 6-chloro-5-methylnicotinate | (6-Chloro-5-methylpyridin-3-yl)methanol | (6-Chloro-5-methylpyridin-3-yl)methanol |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) | Dess-Martin Periodinane (DMP) | Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane (DCM) or Toluene | Dichloromethane (DCM) | Dichloromethane (DCM) or Chloroform |
| Reaction Temperature | -78 °C | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2-4 hours | 1-3 hours | 12-48 hours |
| Estimated Yield | 75-85% | 85-95% | 60-80% |
| Estimated Purity | >95% (after chromatography) | >98% (after work-up) | >95% (after filtration and chromatography) |
| Work-up Procedure | Quenching with methanol, aqueous Rochelle's salt, extraction | Quenching with sodium thiosulfate, filtration, extraction | Filtration of MnO₂, extraction |
| Key Advantages | Good yield, readily available starting material | High yield, mild conditions, short reaction time | Inexpensive reagent, simple filtration work-up |
| Key Disadvantages | Requires cryogenic temperatures, pyrophoric reagent | Expensive reagent, stoichiometric byproduct | Requires large excess of reagent, long reaction time, variable reagent activity |
Experimental Protocols
Method 1: DIBAL-H Reduction of Methyl 6-chloro-5-methylnicotinate
Materials:
-
Methyl 6-chloro-5-methylnicotinate
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
DIBAL-H (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Method 2A: Dess-Martin Oxidation of (6-Chloro-5-methylpyridin-3-yl)methanol
Materials:
-
(6-Chloro-5-methylpyridin-3-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (6-Chloro-5-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous DCM is added Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 1-3 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred vigorously for 15-20 minutes until the solid dissolves.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Method 2B: Manganese Dioxide Oxidation of (6-Chloro-5-methylpyridin-3-yl)methanol
Materials:
-
(6-Chloro-5-methylpyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite
Procedure:
-
To a solution of (6-Chloro-5-methylpyridin-3-yl)methanol (1.0 eq) in DCM is added activated MnO₂ (5-10 eq by weight).
-
The resulting suspension is stirred vigorously at room temperature or heated to reflux for 12-48 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed thoroughly with DCM.
-
The filtrate is concentrated under reduced pressure.
-
If necessary, the crude product is purified by flash column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Decision matrix for selecting a synthetic method based on key attributes.
Safety Operating Guide
Proper Disposal of 6-Chloro-5-methylnicotinaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, adherence to stringent safety protocols for chemical handling and disposal is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-5-methylnicotinaldehyde, ensuring personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible solid and presents several hazards.[1][2]
Key Hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
May cause an allergic skin reaction.[3]
-
Harmful to aquatic life.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves. Double nitrile or Viton gloves are recommended for handling halogenated compounds.[4]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[1]
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
Segregation and Containerization of Waste
Proper segregation of chemical waste is crucial for safety and compliant disposal.
-
Waste Container: Designate a specific, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[4] Polyethylene containers are often suitable.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[4] Do not use abbreviations or chemical formulas.[4]
-
No Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals.[4]
Step-by-Step Disposal Procedure
-
Initial Collection:
-
Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container.
-
Avoid generating dust.[3]
-
Use non-sparking tools for transfer if the material is in solid form.
-
-
Container Management:
-
Keep the waste container tightly closed at all times, except when adding waste.[1][4]
-
Store the container in a designated satellite accumulation area within the laboratory.[4] This area should be cool, dry, and well-ventilated.[4]
-
Ensure the storage area has secondary containment to manage any potential leaks.[4]
-
-
Final Disposal:
-
The primary disposal method is to send the material to an approved waste disposal plant.[1][5][6]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[4]
-
Complete all required hazardous waste tags or forms with the necessary information, including the full chemical name and quantity.[4]
-
Emergency Procedures
-
Spills:
-
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the person to fresh air.[1]
-
General Advice: In all cases of exposure, show the Safety Data Sheet (SDS) to the attending physician.[1]
-
Summary of Chemical Safety Data
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 176433-43-5 | [2] |
| Molecular Formula | C₇H₆ClNO | [2] |
| Molecular Weight | 155.58 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 42 - 44 °C | [1] |
| Boiling Point | 204 °C | [1] |
| Hazard Statements | H315, H317, H319, H335, H402 | [1][2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chloro-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-5-methylnicotinaldehyde. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment ensemble is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2] The required PPE is detailed below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves have long cuffs to protect the forearms.[3] |
| Body Protection | Laboratory Coat or Apron | A full-sleeved lab coat or a chemical-resistant apron should be worn to protect against splashes.[1][3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required.[1] For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[1][3][4] |
| Respiratory Protection | Air-purifying Respirator | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder form or in areas with inadequate ventilation.[5] |
| Foot Protection | Closed-toe Shoes | Shoes constructed of impervious materials are necessary to protect against spills.[1][3] |
II. Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation and Area Setup :
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Check all PPE for any signs of damage before use.[3]
-
-
Handling the Compound :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][11]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of single-use PPE. Contaminated reusable PPE should be cleaned according to established procedures before reuse.[3][8]
-
III. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Containerization :
-
Storage of Waste :
-
Final Disposal :
-
Dispose of the hazardous waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[8]
-
Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to render them unusable before disposal in a sanitary landfill.[12][13]
-
IV. Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. uah.edu [uah.edu]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. cdc.gov [cdc.gov]
- 4. med.navy.mil [med.navy.mil]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
